Lufenuron-13C6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H8Cl2F8N2O3 |
|---|---|
Molecular Weight |
517.10 g/mol |
IUPAC Name |
N-[[3,6-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)/i4+1,5+1,6+1,7+1,10+1,11+1 |
InChI Key |
PWPJGUXAGUPAHP-VSDRCFRXSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)N[13C]2=[13CH][13C](=[13C]([13CH]=[13C]2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Lufenuron-13C6: A Technical Guide for Researchers
This in-depth guide provides a comprehensive overview of Lufenuron-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the insecticide lufenuron. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, and properties, and outlines its primary application in analytical chemistry.
Chemical Structure and Properties
This compound is an isotopically labeled form of lufenuron, a benzoylurea insecticide that inhibits chitin synthesis in insects.[1][2] The "-13C6" designation indicates that six carbon atoms in the molecule have been replaced with the stable isotope carbon-13. This labeling is typically on the dichlorophenyl ring, as suggested by its chemical name. The primary utility of this isotopic labeling is to serve as an ideal internal standard in mass spectrometry-based analytical methods.[3]
Chemical Structure:
While a definitive published structure diagram explicitly showing the isotope positions was not found in the reviewed literature, the systematic name N-[[[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide-13C6 indicates that the six carbon-13 atoms are located on the dichlorophenyl portion of the molecule.
Physicochemical Properties:
Table 1: Physicochemical Properties of Lufenuron and this compound
| Property | Lufenuron | This compound | Source |
| Molecular Formula | C₁₇H₈Cl₂F₈N₂O₃ | C₁₁¹³C₆H₈Cl₂F₈N₂O₃ | [4][5][6] |
| Molecular Weight | ~511.15 g/mol | ~517.11 g/mol | [4][6] |
| Appearance | White to pale yellow powder | Not specified (expected to be similar) | [3] |
| Melting Point | 174.1 °C | Not specified (expected to be similar) | [3] |
| Water Solubility | 46 µg/L at 25 °C | Not specified (expected to be similar) | [3] |
| Methanol Solubility | 45 g/L at 20 °C | Not specified (expected to be similar) | [3] |
| Acetonitrile Solubility | 50 g/L at 20 °C | Not specified (expected to be similar) | [3] |
| Dichloromethane Solubility | 70 g/L at 20 °C | Not specified (expected to be similar) | [3] |
| Log K_o/w | 5.12 | Not specified (expected to be similar) | [3] |
| Vapor Pressure | <1.3 x 10⁻⁷ Pa at 20 °C | Not specified (expected to be similar) | [3] |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound was not identified in the surveyed literature. The synthesis of isotopically labeled compounds is a specialized process often proprietary to the manufacturer.
General strategies for the synthesis of 13C-labeled aromatic compounds often involve utilizing a 13C-labeled precursor, such as a labeled benzene derivative, and incorporating it into the overall synthesis scheme of the target molecule. Palladium-catalyzed cross-coupling reactions are a common method for forming carbon-carbon bonds in such syntheses.[7]
Application in Analytical Chemistry
The primary and well-documented application of this compound is as an internal standard for the quantitative analysis of lufenuron in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its chemical and physical properties are nearly identical to unlabeled lufenuron, causing it to behave similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.
Experimental Workflow: this compound as an Internal Standard in LC-MS/MS Analysis
The following workflow outlines the general steps for using this compound as an internal standard for the quantification of lufenuron in a biological or environmental sample.
Detailed Methodological Considerations
A detailed experimental protocol for a specific matrix is not publicly available. However, based on literature for lufenuron analysis, a typical protocol would involve the following steps:
1. Sample Preparation:
- Homogenization: The sample matrix (e.g., fish tissue, soil, or plasma) is homogenized to ensure uniformity.
- Spiking: A known amount of this compound solution is added to the homogenized sample at the beginning of the extraction process.
- Extraction: Lufenuron and this compound are extracted from the matrix using an appropriate solvent, such as acetonitrile. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.
- Cleanup: The extract is purified to remove interfering matrix components. This can be achieved through solid-phase extraction (SPE) or dispersive SPE (dSPE).
2. LC-MS/MS Analysis:
- Chromatographic Separation: The cleaned extract is injected into a liquid chromatograph. A C18 reversed-phase column is typically used to separate lufenuron from other components in the extract. A mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is commonly used.
- Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both lufenuron and this compound are monitored. The 6-mass unit difference allows for their simultaneous but distinct detection.
3. Data Analysis and Quantification:
- Peak Integration: The chromatographic peaks corresponding to lufenuron and this compound are integrated to determine their respective areas.
- Ratio Calculation: The ratio of the peak area of lufenuron to the peak area of this compound is calculated for each sample.
- Calibration Curve: A calibration curve is generated by analyzing standards containing known concentrations of lufenuron and a fixed concentration of this compound. The peak area ratio is plotted against the concentration of lufenuron.
- Quantification: The concentration of lufenuron in the unknown samples is determined by interpolating their peak area ratios onto the calibration curve. The use of the internal standard corrects for any analyte loss during sample preparation and for variations in instrument response.
Biological Activity and Signaling Pathways
The mechanism of action of the parent compound, lufenuron, is the inhibition of chitin synthesis in insects, which disrupts the molting process.[1][2] This ultimately leads to the death of the insect larvae.
It is important to note that no studies were identified that describe the use of this compound in the investigation of biological signaling pathways or cellular mechanisms. Its application is currently limited to its role as an internal standard in analytical quantification. Therefore, a signaling pathway diagram involving this compound cannot be provided as it does not appear to be used in such research contexts. The workflow for its use as an internal standard is the most relevant logical relationship to visualize.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of lufenuron in complex matrices. Its utility as an internal standard in LC-MS/MS methods is well-established in the field of analytical chemistry. While information on its synthesis and specific physicochemical properties is limited in the public domain, its application in analytical workflows is a critical component of regulatory monitoring and research involving lufenuron. Future research may explore its use in metabolic fate studies, although its primary role is likely to remain in quantitative analysis.
References
- 1. apps.who.int [apps.who.int]
- 2. fao.org [fao.org]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. axios-research.com [axios-research.com]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. clearsynth.com [clearsynth.com]
- 7. A general route for 13C-labeled fluorenols and phenanthrenols via palladium-catalyzed cross-coupling and one-carbon homologation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Purification of Lufenuron-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the synthesis and purification of Lufenuron-13C6, an isotopically labeled version of the insect growth regulator Lufenuron. The inclusion of six carbon-13 atoms in the molecule makes it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies. While a definitive, published protocol for the synthesis of this compound is not publicly available, this document outlines a chemically sound and logical approach based on established synthesis routes for Lufenuron and other isotopically labeled benzoylureas.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the benzoylurea linkage. The key strategy for isotopic labeling is the introduction of a precursor molecule containing the desired 13C6-label. Based on analogous syntheses of other 13C-labeled aromatic compounds, the most logical precursor for introducing the six-carbon label into the aniline ring of Lufenuron is 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline-13C6 .
The general synthesis of Lufenuron proceeds via the reaction of a substituted aniline with a benzoyl isocyanate. Therefore, the final step in the synthesis of this compound is the condensation of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline-13C6 with 2,6-difluorobenzoyl isocyanate.
Proposed Synthetic Pathway
The proposed synthesis is a two-part process: the preparation of the key labeled intermediate, 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline-13C6, and its subsequent reaction to form this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
1.2.1. Synthesis of 2,6-difluorobenzoyl isocyanate
This protocol is adapted from a continuous production method and can be modified for batch synthesis.
-
Materials: 2,6-difluorobenzamide, anhydrous solvent (e.g., dichloroethane), triphosgene.
-
Procedure:
-
Dissolve 2,6-difluorobenzamide in the anhydrous solvent.
-
Heat the solution to ensure the removal of any residual water.
-
In a separate vessel, dissolve triphosgene in the same dry solvent.
-
Slowly add the triphosgene solution to the 2,6-difluorobenzamide solution under an inert atmosphere (e.g., nitrogen or argon) and with vigorous stirring. The reaction is typically carried out at an elevated temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or IR spectroscopy to observe the formation of the isocyanate peak).
-
Upon completion, the solvent can be removed under reduced pressure to yield crude 2,6-difluorobenzoyl isocyanate, which can be used directly in the next step or purified by distillation.
-
1.2.2. Synthesis of this compound
-
Materials: 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline-13C6, 2,6-difluorobenzoyl isocyanate, anhydrous aprotic solvent (e.g., toluene, dichloromethane).
-
Procedure:
-
Dissolve 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline-13C6 in the anhydrous aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Slowly add a solution of 2,6-difluorobenzoyl isocyanate in the same solvent to the aniline solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the crude this compound may precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. A combination of recrystallization and chromatographic techniques is typically employed.
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocols
2.2.1. Recrystallization
-
Solvents: A suitable solvent system for recrystallization needs to be determined experimentally. A common approach is to use a binary solvent system where the compound is soluble in one solvent at high temperature and insoluble in the other.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
2.2.2. Column Chromatography
-
Stationary Phase: Silica gel is a common choice for the purification of moderately polar organic compounds like Lufenuron.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
-
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and pack it into a glass column.
-
Dissolve the crude or recrystallized this compound in a minimum amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
2.2.3. High-Performance Liquid Chromatography (HPLC)
For achieving high purity, preparative reverse-phase HPLC is a suitable method.
-
Procedure:
-
Dissolve the partially purified this compound in a suitable solvent compatible with the mobile phase.
-
Inject the solution onto a preparative reverse-phase HPLC column.
-
Elute with the specified mobile phase.
-
Monitor the eluent using a UV detector at the appropriate wavelength.
-
Collect the fraction corresponding to the this compound peak.
-
Remove the mobile phase solvents under reduced pressure to yield the highly purified product.
-
Data Presentation
The following tables summarize the quantitative data available for the analysis and purification of Lufenuron. Note that specific yields for the synthesis of this compound are not available in the public domain and would need to be determined experimentally.
Table 1: HPLC Parameters for Lufenuron Analysis
| Parameter | Value |
| Column | ODS-C18, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:0.1% Phosphoric Acid (85:10:5, v/v/v) |
| Detection | UV at 300 nm |
| Flow Rate | Not specified |
Table 2: Alternative HPLC Parameters for Lufenuron Analysis
| Parameter | Value |
| Column | ODS-C18 |
| Mobile Phase | Methanol:Water |
| Detection | UV at 245 nm |
| Linear Correlation Coefficient | 0.9999 |
| Average Recovery | 99.93% |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed synthetic route, leveraging a 13C6-labeled aniline precursor, is based on established chemical principles for the formation of benzoylureas. The purification protocols, including recrystallization, column chromatography, and HPLC, offer a pathway to obtaining high-purity this compound suitable for use as an internal standard in sensitive analytical applications. Researchers and scientists in drug development can use this guide as a starting point for the in-house synthesis and purification of this important analytical standard. All experimental procedures should be carried out by trained personnel in a controlled laboratory setting with appropriate safety precautions.
The Role of Lufenuron-13C6 as an Internal Standard: A Technical Guide for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Lufenuron-13C6 and its critical role as a stable isotope-labeled internal standard (SIL-IS) in the accurate quantification of Lufenuron. As regulatory standards for residue analysis and pharmacokinetic studies become increasingly stringent, the use of SIL-IS in conjunction with mass spectrometry has become the gold standard for achieving reliable and reproducible results. This document outlines the mechanism of action of Lufenuron, the principles of isotope dilution mass spectrometry, and provides detailed experimental protocols and data to illustrate the importance of this compound in modern analytical workflows.
Lufenuron: Mechanism of Action
Lufenuron is a benzoylurea pesticide and an insect growth regulator.[1][2] Its primary mechanism of action is the inhibition of chitin synthesis in insects.[2][3] Chitin is a vital component of an insect's exoskeleton, and by disrupting its production, Lufenuron interferes with the molting process, ultimately leading to the death of larval and nymph stages.[3] It is also used in veterinary medicine for flea control in pets.[4] Due to its widespread use, sensitive and accurate methods are required to monitor its presence in various matrices, from agricultural products to animal tissues.
The Imperative for an Internal Standard in Quantitative Analysis
Accurate quantification of analytes in complex matrices such as food, animal tissue, and environmental samples is a significant challenge. Sample preparation processes, including extraction and clean-up, can lead to analyte loss. Furthermore, matrix effects—the suppression or enhancement of the analyte signal due to co-eluting compounds—can severely impact the accuracy and precision of results obtained by liquid chromatography-mass spectrometry (LC-MS).[5][6][7]
An ideal internal standard (IS) is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical procedure but is distinguishable by the mass spectrometer.[8][9] Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for this purpose.[7][8][9]
Mechanism of Action of this compound as an Internal Standard
This compound is chemically identical to Lufenuron, with the exception that six of the carbon-12 atoms in its structure have been replaced with the heavier carbon-13 isotope.[10][11][12] This subtle change in mass allows it to be distinguished from the native Lufenuron by a mass spectrometer, while its identical physicochemical properties ensure that it:
-
Co-elutes chromatographically with the unlabeled Lufenuron.
-
Experiences the same extraction efficiency and recovery during sample preparation.
-
Is subject to the same degree of ionization suppression or enhancement (matrix effects) in the mass spectrometer's ion source.[5][7]
By adding a known concentration of this compound to a sample at the beginning of the analytical process, any losses or signal variations affecting the native Lufenuron will also equally affect the internal standard. The final quantification is based on the ratio of the analyte signal to the internal standard signal. This ratio remains constant even if absolute signal intensities fluctuate, thereby correcting for analytical variability and ensuring high accuracy and precision.[8][9]
Caption: Workflow for accurate quantification using this compound.
Experimental Protocol: Lufenuron Analysis in Salmon Tissue
The following protocol is adapted from a validated method for the analysis of Lufenuron in salmon tissue.[4] While the final validation of this specific method did not employ an internal standard, it highlights the significant matrix effects that necessitate the use of a stable isotope-labeled internal standard like this compound for robust analysis.
Sample Preparation (QuEChERS-based)
-
Homogenization: Homogenize 2.00 g of salmon tissue with dry ice.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the homogenized sample.
-
Extraction: Add 10 mL of acetonitrile, and shake vigorously. Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) and shake again.
-
Centrifugation: Centrifuge the sample to separate the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
Caption: QuEChERS-based sample preparation workflow.
LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1200 HPLC or equivalent |
| Column | Waters XSelect CSH C18 (75 mm x 2.1mm x 3.5um) or equivalent |
| Column Temperature | 50°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.500 mL/min |
| Injection Volume | 3 µL |
| MS System | AB SCIEX 5500 QTrap or equivalent |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Negative Ion Mode |
| MRM Transitions | See Table 2 |
Multiple Reaction Monitoring (MRM) Transitions
For high selectivity and sensitivity, tandem mass spectrometry is operated in MRM mode. The precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Lufenuron | 511.0 | 158.1 | 141.1 | 20 / 44 |
| This compound | 517.0 | 158.1 | 141.1 | To be optimized |
Note: The product ions for this compound are expected to be the same as for unlabeled Lufenuron, as the fragmentation typically occurs on a part of the molecule that does not contain the 13C labels. The collision energy for this compound should be optimized but is expected to be very similar to that of Lufenuron.
Data Presentation and Performance
The use of this compound as an internal standard significantly improves method performance by correcting for analytical variability. The following tables summarize typical validation data for Lufenuron analysis, highlighting the expected performance when using a stable isotope-labeled internal standard.
Method Validation Data
| Parameter | Typical Performance |
| Calibration Range | 2.50–60.0 ng/mL (corresponds to 188–4,500 ng/g in tissue) |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery) | 90% - 110% |
| Precision (CV%) | < 15% |
| Limit of Quantification (LOQ) | 188 ng/g |
Data adapted from a method validation for Lufenuron in salmon tissue.[4]
Impact of Internal Standard on Matrix Effects
A key advantage of using this compound is the mitigation of matrix effects. In a study on Lufenuron in salmon tissue, significant signal enhancement (60%) was observed when using electrospray ionization (ESI) without an internal standard.[4] This highlights the potential for inaccurate results if matrix effects are not properly addressed.
Caption: Comparison of analytical outcomes with and without an internal standard.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Lufenuron in complex matrices. By co-eluting with the analyte and mirroring its behavior during sample preparation and analysis, this compound effectively compensates for analyte loss and mitigates the impact of matrix effects. This technical guide has provided the foundational knowledge, experimental protocols, and performance data to underscore the importance of incorporating this compound into analytical methods to ensure data of the highest quality and reliability for researchers, scientists, and drug development professionals.
References
- 1. agilent.com [agilent.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. fda.gov [fda.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Food Science and Preservation [ekosfop.or.kr]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to Lufenuron-13C6 Reference Material for Researchers and Drug Development Professionals
This guide provides an in-depth overview of Lufenuron-13C6, a stable isotope-labeled internal standard, crucial for the accurate quantification of the insecticide Lufenuron in various analytical applications. For researchers, scientists, and professionals in drug development, the use of high-quality, reliable reference materials is paramount for ensuring the validity of experimental results.
This compound serves as an indispensable tool in bioanalytical and environmental studies, enabling precise measurements through mass spectrometry-based methods. Its use mitigates matrix effects and compensates for analyte loss during sample preparation and analysis.
Commercial Availability and Specifications
Several specialized chemical suppliers offer this compound as a reference material. These standards are essential for analytical method development, validation, and quality control applications during the synthesis and formulation stages of drug development.[1] The products are typically intended for research and analytical purposes only.[1][2] Below is a comparative summary of the offerings from prominent suppliers.
| Supplier | Product Code/Catalog No. | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Notes |
| Axios Research | AR-L02062 | C₁₁¹³C₆H₈Cl₂F₈N₂O₃ | 517.09 | Not specified | Not specified | Used as a reference standard for API Lufenuron.[1] |
| Clearsynth | CS-EK-01703 | C₁₁¹³C₆H₈Cl₂F₈N₂O₃ | 517.11 | Not specified | Not specified | Provided with a Certificate of Analysis.[3] |
| Acanthus Research | LUF-16-001 | C₁₁¹³C₆H₈Cl₂F₈N₂O₃ | Not specified | Not specified | Not specified | Available in units of 10 mg.[4] |
| MedchemExpress | HY-115584S | C₁₁¹³C₆H₈Cl₂F₈N₂O₃ | 517.11 | Not specified | Not specified | A 13C-labeled Lufenuron.[2][5] |
| Shimadzu | C3631 | C₁₇H₈Cl₂F₈N₂O₃ | 517.11 | ≥ 99% ¹³C | ≥ 98.00% | Intended for environmental, food, and beverage applications.[6] |
Note: The CAS number for unlabeled Lufenuron is 103055-07-8.[1][3] Quantitative data such as exact isotopic enrichment and purity are lot-specific and are detailed in the Certificate of Analysis provided upon purchase.
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly application-specific. The general methodology involves its use as an internal standard in quantitative analysis, most commonly with Liquid Chromatography-Mass Spectrometry (LC-MS).
A typical workflow would include:
-
Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile) to a known concentration.
-
Sample Preparation: The biological or environmental sample to be analyzed is processed to extract the analyte of interest (Lufenuron). This may involve techniques such as liquid-liquid extraction, solid-phase extraction, or QuEChERS.
-
Internal Standard Spiking: A precise volume of the this compound stock solution is added to the sample extract, as well as to the calibration standards and quality control samples.
-
LC-MS Analysis: The samples are injected into an LC-MS system. The chromatographic conditions are optimized to separate Lufenuron and this compound from other matrix components. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent and daughter ions of both the analyte and the internal standard.
-
Data Analysis: The peak area ratio of Lufenuron to this compound is calculated for all samples. A calibration curve is generated by plotting this ratio against the known concentrations of the calibration standards. The concentration of Lufenuron in the unknown samples is then determined from this curve.
Visualizing the Reference Material Workflow
The following diagram illustrates the logical workflow for the procurement and application of a chemical reference material like this compound in a research setting.
References
- 1. axios-research.com [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. [13C6]-Lufenuron | 103055-07-8 unlabeled | Stable labeled standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Lufenuron-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Lufenuron-13C6, an isotopically labeled form of the insect growth regulator Lufenuron. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
This compound is a stable isotope-labeled derivative of Lufenuron, a benzoylurea insecticide that inhibits chitin synthesis in insects.[1][2][3] The incorporation of six carbon-13 atoms into the benzamide ring provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Lufenuron in various biological and environmental matrices.[4] Lufenuron itself is utilized in veterinary medicine for flea control and in agriculture against a range of insect pests.[3][5] Its mode of action targets the developmental stages of insects by disrupting the formation of the exoskeleton.[3][6]
Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamentally similar to those of unlabeled Lufenuron, with the primary difference being a higher molecular weight due to the presence of the 13C isotopes. The following tables summarize the key properties.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N-[[[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide-13C6 | [7] |
| Molecular Formula | C₁₁¹³C₆H₈Cl₂F₈N₂O₃ | [1][2][7][8] |
| Molecular Weight | 517.11 g/mol | [1][7] |
| Unlabeled CAS Number | 103055-07-8 | [1][7][9] |
| Appearance | White to pale yellow powder (for unlabeled Lufenuron) | [4] |
Table 2: Physicochemical Data of Unlabeled Lufenuron
Note: These values are for the unlabeled Lufenuron and are expected to be very similar for this compound.
| Property | Value | Source(s) |
| Melting Point | 174.1 °C | [4] |
| Water Solubility | 46 µg/L at 25 °C | [4] |
| Solubility in Organic Solvents (at 20 °C) | Methanol: 45 g/LAcetonitrile: 50 g/LDichloromethane: 70 g/L | [4] |
| Vapor Pressure | <1.3 x 10⁻⁷ Pa at 20 °C | [4] |
| Log Ko/w | 5.12 | [4] |
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods for the quantification of Lufenuron. A common application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Experimental Workflow: Quantification of Lufenuron in Biological Samples using LC-MS/MS
Methodology:
-
Sample Preparation: A known volume or weight of the biological sample (e.g., blood, plasma, tissue homogenate) is collected.[4]
-
Internal Standard Spiking: A precise amount of this compound solution of known concentration is added to the sample. This is a critical step for accurate quantification as the internal standard compensates for variations in sample processing and instrument response.
-
Extraction: The analyte (Lufenuron) and the internal standard (this compound) are extracted from the sample matrix. This is typically achieved using liquid-liquid extraction with an appropriate organic solvent or solid-phase extraction (SPE) with a suitable cartridge.
-
Concentration and Reconstitution: The organic extract is often evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small, known volume of a solvent compatible with the LC-MS/MS mobile phase.
-
LC-MS/MS Analysis: An aliquot of the reconstituted sample is injected into the LC-MS/MS system. The liquid chromatography step separates Lufenuron and this compound from other components in the sample. The tandem mass spectrometer is set up to monitor specific precursor-to-product ion transitions for both Lufenuron and this compound.
-
Quantification: The concentration of Lufenuron in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Lufenuron and a constant concentration of this compound.
Mechanism of Action and Signaling Pathway
Lufenuron's primary mode of action is the inhibition of chitin synthesis in insects.[1][3][6] Chitin is a crucial component of the insect's exoskeleton. By interfering with its production, Lufenuron prevents larvae from successfully molting, leading to their death.[3][6]
Logical Relationship: Lufenuron's Impact on Insect Development
The signaling pathway for chitin synthesis in insects is complex, involving multiple enzymes. Lufenuron is believed to target one of the key enzymes in this pathway, chitin synthase. By inhibiting this enzyme, the polymerization of N-acetylglucosamine into chitin chains is disrupted.
Signaling Pathway: Inhibition of Chitin Synthesis by Lufenuron
Conclusion
This compound is a critical analytical tool for the accurate quantification of Lufenuron. Its physical and chemical properties are nearly identical to its unlabeled counterpart, with the key distinction being its isotopic enrichment. Understanding these characteristics, along with its application in established analytical protocols and its biological mechanism of action, is essential for researchers and professionals in the fields of drug development, environmental science, and toxicology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Lufenuron - Wikipedia [en.wikipedia.org]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. apps.who.int [apps.who.int]
- 6. Pesticide Lufenuron: Uses, Mechanism of action, Side Effects and Toxicity_Chemicalbook [chemicalbook.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound - Acanthus Research [acanthusresearch.com]
- 9. axios-research.com [axios-research.com]
Lufenuron-13C6: A Technical Guide to Isotopic Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lufenuron-13C6, a stable isotope-labeled internal standard crucial for the quantitative analysis of the insecticide Lufenuron. This document details its isotopic enrichment, chemical purity, and the experimental methodologies for its synthesis and analysis, serving as a vital resource for researchers in drug development, environmental science, and food safety.
Isotopic Enrichment and Chemical Purity
This compound is synthesized to contain six Carbon-13 (¹³C) atoms in place of the naturally more abundant Carbon-12 (¹²C) atoms. This isotopic labeling provides a distinct mass difference, allowing it to be used as an internal standard in mass spectrometry-based analytical methods. The high isotopic enrichment and chemical purity are critical for accurate quantification of unlabeled Lufenuron.
Table 1: Quantitative Data for this compound
| Parameter | Specification |
| Molecular Formula | C₁₁¹³C₆H₈Cl₂F₈N₂O₃ |
| Molecular Weight | 517.11 g/mol |
| Minimum Isotopic Enrichment | 99% ¹³C |
| Minimum Chemical Purity | 98.00% |
| CAS Number (Unlabeled) | 103055-07-8 |
Experimental Protocols
The following sections outline the methodologies for the synthesis of this compound and the analytical procedures to verify its isotopic enrichment and chemical purity.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of a ¹³C-labeled precursor, followed by a coupling reaction. A plausible synthetic route is the reaction of ¹³C₆-labeled aniline with 2,6-difluorobenzoyl isocyanate.
Experimental Protocol: Synthesis of this compound
-
Synthesis of Aniline-¹³C₆:
-
Start with a commercially available ¹³C-labeled benzene derivative.
-
Nitrate the ¹³C₆-benzene using a mixture of nitric acid and sulfuric acid to produce nitrobenzene-¹³C₆.
-
Reduce the nitrobenzene-¹³C₆ using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to yield Aniline-¹³C₆.[1]
-
Purify the Aniline-¹³C₆ by distillation or chromatography.[1]
-
-
Synthesis of 2,6-Difluorobenzoyl isocyanate:
-
React 2,6-difluorobenzamide with oxalyl chloride in a suitable solvent like toluene.[2]
-
The reaction mixture is refluxed, leading to the formation of 2,6-difluorobenzoyl isocyanate with the liberation of hydrogen chloride and carbon monoxide.[2]
-
The solvent is removed under vacuum, and the product is purified by distillation.[2]
-
-
Coupling Reaction:
-
React the purified Aniline-¹³C₆ with 2,6-difluorobenzoyl isocyanate in an inert solvent.
-
This reaction forms the urea linkage, resulting in the crude Lufenuron-¹³C₆.
-
The crude product is then purified through recrystallization to achieve high chemical purity.
-
Determination of Isotopic Enrichment
The isotopic enrichment of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocol: Isotopic Enrichment Analysis by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography system (LC-MS).
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum of the this compound peak.
-
The high resolution of the instrument allows for the separation and quantification of the different isotopologues (molecules with different numbers of ¹³C atoms).
-
Calculate the isotopic enrichment by comparing the peak intensity of the fully labeled molecule (containing six ¹³C atoms) to the sum of the intensities of all isotopologues.
-
Experimental Protocol: Isotopic Enrichment Analysis by Quantitative ¹³C-NMR
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent suitable for NMR, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). An internal standard can be added for quantification.[3]
-
Instrumentation: Use a high-field NMR spectrometer.
-
Analysis:
-
Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.
-
Integrate the signals corresponding to the ¹³C-labeled and unlabeled carbon atoms.
-
The isotopic enrichment is calculated from the ratio of the integrals of the ¹³C-labeled signals to the sum of the integrals of both labeled and unlabeled signals.[4][5]
-
Determination of Chemical Purity
The chemical purity of this compound is essential for its use as an internal standard and is typically determined by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or by LC-MS/MS.
Experimental Protocol: Purity Analysis by HPLC-UV
-
Sample Preparation: Prepare a standard solution of this compound of a known concentration in a suitable solvent.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a suitable analytical column (e.g., C18).
-
Analysis:
-
Inject the sample onto the HPLC column.
-
Elute the compound using an appropriate mobile phase.
-
Monitor the elution profile at a specific wavelength where Lufenuron absorbs UV light.
-
The chemical purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Experimental Protocol: Purity Analysis by LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of this compound.
-
Instrumentation: Use an LC-MS/MS system.
-
Analysis:
-
Separate the sample components using liquid chromatography.
-
Detect and identify any impurities by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.
-
The purity is determined by comparing the peak area of this compound to the total ion chromatogram area. The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects in complex samples.[6][7]
-
Mechanism of Action and Experimental Workflow
Lufenuron's Mechanism of Action: Inhibition of Chitin Synthesis
Lufenuron acts as an insect growth regulator by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This disruption of the molting process is ultimately lethal to the insect larvae.
Caption: Lufenuron inhibits the enzyme Chitin Synthase, blocking the formation of chitin and disrupting exoskeleton development in insects.
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates the overall workflow from the synthesis of this compound to its final quality control analysis.
Caption: Workflow for the synthesis and quality control of this compound.
References
- 1. Buy Aniline-13C6 | 100849-37-4 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cerilliant.com [cerilliant.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Lufenuron-13C6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lufenuron-13C6. The information presented is curated for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound in their studies. This guide details the known stability profile of Lufenuron, which is chemically analogous to this compound, and provides protocols for stability assessment and appropriate handling.
Chemical Information
| IUPAC Name | N-[[[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide-13C6 |
| CAS Number | 103055-07-8 (unlabeled) |
| Molecular Formula | C₁₁¹³C₆H₈Cl₂F₈N₂O₃ |
| Molecular Weight | 517.11 g/mol |
Stability Profile
This compound, as a stable isotope-labeled version of Lufenuron, is expected to exhibit a similar stability profile to the parent compound. The carbon-13 isotope is stable and does not decay, meaning the isotopic purity should remain constant over time under appropriate storage conditions. The chemical stability is dictated by the inherent properties of the Lufenuron molecule.
Hydrolytic Stability
Lufenuron is generally stable to hydrolysis under neutral and acidic conditions at ambient temperature. However, its stability decreases significantly under basic conditions, especially at elevated temperatures.
| pH | Temperature (°C) | Observation |
| 5 | 25 | Virtually no degradation within 5 days |
| 7 | 25 | Virtually no degradation within 5 days |
| 9 | 25 | Virtually no degradation within 5 days |
| 9 | 50 | Accelerated degradation observed |
| 9 | 70 | Accelerated degradation observed |
Data based on studies of unlabeled Lufenuron.
Photolytic Stability
Lufenuron exhibits relative stability to photolysis. Studies on soil surfaces have shown that a significant portion of the compound remains after extended exposure to simulated sunlight.
| Condition | Duration | Remaining Parent Compound (%) |
| Continuous Irradiation on Soil | 17 days | 84 - 99 |
Data based on studies of unlabeled Lufenuron.
Thermal Stability
Recommended Storage Conditions
Based on the available stability data for Lufenuron and general best practices for the storage of analytical standards, the following conditions are recommended for this compound to ensure its long-term integrity.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | To minimize potential for thermal degradation and preserve long-term stability. Some suppliers suggest a shelf-life of at least one year at this temperature. |
| Light | Store in the dark (e.g., in an amber vial or a light-blocking container) | To protect from potential photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage in solution. | To prevent oxidative degradation. |
| Container | Tightly sealed, high-quality container (e.g., glass vial with a PTFE-lined cap) | To prevent contamination and solvent evaporation (if in solution). |
| Form | Solid form is generally more stable than solutions. For solutions, use a non-reactive, dry solvent. | To minimize solvent-mediated degradation. |
Experimental Protocols
The following sections provide detailed methodologies for assessing the stability of this compound.
Forced Degradation Study Protocol
A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and dilute with 0.1 M NaOH.
-
Incubate the solution at room temperature and at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at a high temperature (e.g., 80°C).
-
After a specified period, remove the sample, allow it to cool, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
After a specified period, analyze both the exposed and control samples.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see section 4.2) to determine the extent of degradation and to profile any degradation products.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
Chromatographic Conditions (Example):
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (for identification of degradants) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
The following diagrams illustrate the degradation pathway and experimental workflows.
Caption: Primary degradation pathway of Lufenuron.
Caption: Workflow for a forced degradation study.
Caption: Workflow for developing a stability-indicating method.
Lufenuron-13C6: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Lufenuron-13C6. As an isotopically labeled compound, the material safety data for this compound is analogous to that of its unlabeled counterpart, Lufenuron. This document summarizes key safety information, outlines experimental protocols, and visualizes associated biological pathways and workflows to ensure safe handling and informed use in a research environment.
Safety Data Summary
The following tables summarize the key quantitative safety and toxicological data for Lufenuron. This information is critical for risk assessment in a laboratory setting.
Table 1: Acute Toxicity Data
| Route of Administration | Species | Value | Reference |
| Oral | Rat | LD50 > 2000 mg/kg bw | [1] |
| Dermal | Rat | LD50 > 2000 mg/kg bw | [1] |
| Inhalation | Rat | LC50 > 2.35 mg/L | [1] |
| Oral | Mallard Duck | LD50 > 2000 mg/kg bw | [2] |
| Oral | Bobwhite Quail | LD50 > 2000 mg/kg bw | [2] |
Table 2: Hazard Identification and Classification
| Hazard Statement | Classification | Reference |
| H317: May cause an allergic skin reaction | Skin Sensitization, Category 1 | [3][4][5] |
| H330: Fatal if inhaled | Acute Inhalation Toxicity | [3] |
| H360D: May damage the unborn child | Reproductive Toxicity, Category 1B | [4][6] |
| H372: Causes damage to organs through prolonged or repeated exposure if swallowed | Specific Target Organ Toxicity (Repeated Exposure), Category 1 | [4][6] |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic Toxicity, Category 1 | [3][5] |
Handling and Precautionary Measures
Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment. The following precautions should be strictly adhered to.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in situations with a higher risk of splashing.[3]
-
Skin Protection: Wear a lab coat or work uniform. Use waterproof gloves and chemical-resistant footwear.[7]
-
Respiratory Protection: Use only in a well-ventilated area. If adequate ventilation is not available, use local exhaust ventilation or appropriate respiratory protection.[3][4]
General Handling and Hygiene
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Wash hands thoroughly after handling the product, before breaks, and immediately after handling.[3][7]
-
Do not eat, drink, or smoke in areas where the material is handled.[4][7]
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and safety shower.[3][6]
Storage
Accidental Release Measures
-
In case of a spill, prevent further leakage if it is safe to do so.
-
Wear appropriate protective equipment and keep unprotected personnel away.
-
For solid spills, vacuum or sweep up the material and place it into a suitable disposal container. For liquid spills, absorb with inert material.[3]
-
Do not let the product enter drains, other waterways, or soil.[3][7]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation or a rash occurs.[3][7]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Mechanism of Action and Signaling Pathways
Lufenuron is an insect growth regulator that functions by inhibiting chitin synthesis.[8][9] Chitin is a crucial component of an insect's exoskeleton.[9] By interfering with chitin production, Lufenuron prevents the proper molting of larvae, leading to their death.[8][9] It also affects freshly laid eggs, preventing the larvae from hatching correctly.[8]
Recent studies have also indicated that Lufenuron can disrupt the 20-hydroxyecdysone (20E) biosynthesis and signaling pathway, which is critical for insect molting and metamorphosis.[10]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Lufenuron's inhibitory effect on chitin synthesis.
Experimental Protocols
While specific protocols for this compound are not detailed in the provided search results, a general experimental workflow for studying the effects of Lufenuron on insect cuticle formation can be derived. The following section outlines a representative methodology.
In Vivo Study of Lufenuron's Effect on Flea Endocuticle Formation
This experimental protocol is based on a study investigating the mode of action of Lufenuron in adult cat fleas (Ctenocephalides felis).[11]
Objective: To observe the dose-dependent effects of Lufenuron on the endocuticle formation and epidermal cell structure in adult fleas.
Methodology:
-
Flea Rearing: Maintain a colony of cat fleas under controlled environmental conditions.
-
Treatment Preparation: Prepare various concentrations of Lufenuron (e.g., 0.5 ppm to 4 ppm) in cattle blood.[11] A control group is fed untreated blood.
-
Flea Feeding: Feed the adult fleas the Lufenuron-treated blood for a specified period (e.g., 10 days).[11]
-
Sample Collection: Collect fleas at regular intervals during the treatment period.
-
Microscopy Preparation (for ultrastructural studies):
-
Fix the collected fleas in an appropriate fixative (e.g., glutaraldehyde).
-
Post-fix in osmium tetroxide.
-
Dehydrate through a graded series of ethanol.
-
Embed in a suitable resin.
-
Section the embedded fleas using an ultramicrotome.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Data Analysis:
The following diagram illustrates this experimental workflow.
Caption: Workflow for studying Lufenuron's effect on fleas.
This guide provides essential safety and handling information for this compound, intended to support researchers in its safe and effective use. Always refer to the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. aksci.com [aksci.com]
- 4. merck.com [merck.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. merck.com [merck.com]
- 7. lhyn-oss.oss-cn-beijing.aliyuncs.com [lhyn-oss.oss-cn-beijing.aliyuncs.com]
- 8. Pesticide Lufenuron: Uses, Mechanism of action, Side Effects and Toxicity_Chemicalbook [chemicalbook.com]
- 9. Lufenuron - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mode of action of lufenuron in adult Ctenocephalides felis (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Dilution Assays with Lufenuron-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for the quantitative determination of Lufenuron using a stable isotope dilution assay (SIDA) with Lufenuron-13C6 as an internal standard. This powerful analytical technique, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high accuracy and precision, making it the gold standard for residue analysis in complex matrices.
Introduction to Lufenuron and Stable Isotope Dilution
Lufenuron is a benzoylurea insecticide that acts as an insect growth regulator.[1] Its mode of action involves the inhibition of chitin synthesis, a crucial component of the insect exoskeleton.[2][3] This disruption of the molting process is highly specific to arthropods, making it an effective tool in agriculture and veterinary medicine.[1][4] The accurate quantification of Lufenuron residues in various matrices, such as food products and environmental samples, is essential for regulatory compliance and consumer safety.
Stable Isotope Dilution Analysis (SIDA) is an analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[5][6] In this case, this compound, which is chemically identical to Lufenuron but contains six heavier carbon-13 atoms, is used.[7][8][9][10][11] Because the labeled and unlabeled compounds have nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[12] This co-elution allows for the correction of variations in extraction recovery and matrix effects, which are common challenges in complex sample analysis.[13]
Lufenuron's Mode of Action: Inhibition of Chitin Synthesis
Lufenuron's efficacy as an insecticide stems from its ability to interfere with the chitin biosynthesis pathway in insects.[14][15][16] Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the insect's exoskeleton, providing structural support and protection.[13][17][18] The formation of a new exoskeleton is a critical step in the molting process, which is essential for insect growth and development.
Lufenuron specifically inhibits the enzyme chitin synthase, which catalyzes the final step of chitin polymerization.[19] By blocking this enzyme, Lufenuron prevents the proper formation of the new cuticle. As the insect larva attempts to molt, the malformed cuticle cannot withstand the internal pressure and ruptures, leading to the death of the insect.[3][14]
Caption: Lufenuron inhibits the final step of the insect chitin biosynthesis pathway.
Experimental Protocol: Stable Isotope Dilution LC-MS/MS Assay for Lufenuron
This protocol outlines a general procedure for the analysis of Lufenuron in a food matrix (e.g., salmon tissue, vegetables) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.
Materials and Reagents
-
Lufenuron analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO4)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for samples with high pigment content
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of tissue or chopped vegetable).
-
Fortification: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Fortify the sample with a known amount of this compound internal standard solution. For recovery experiments, also fortify with a known amount of Lufenuron analytical standard.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbent mixture (e.g., 150 mg MgSO4, 50 mg PSA, and 50 mg C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 2 minutes.
-
Filtration and Dilution: Take the supernatant, filter through a 0.22 µm syringe filter, and dilute with the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for Lufenuron.[13]
Table 1: Example LC-MS/MS Parameters for Lufenuron and this compound
| Parameter | Value |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) Lufenuron | 510.0 |
| Product Ion 1 (m/z) Lufenuron | 158.0 (Quantifier) |
| Product Ion 2 (m/z) Lufenuron | 490.0 (Qualifier) |
| Precursor Ion (m/z) this compound | 516.0 |
| Product Ion (m/z) this compound | 164.0 |
Data Presentation and Analysis
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the Lufenuron analyte to the peak area of the this compound internal standard against the concentration of the Lufenuron calibration standards.
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Lufenuron Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) |
| 1 | 10,250 | 501,200 | 0.020 |
| 5 | 51,300 | 505,100 | 0.102 |
| 10 | 103,500 | 503,300 | 0.206 |
| 50 | 520,100 | 508,700 | 1.022 |
| 100 | 1,045,000 | 502,900 | 2.078 |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., SANCO/12682/2019). Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
Table 3: Summary of Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LOD | 0.5 µg/kg |
| LOQ | 1.5 µg/kg |
| Accuracy (Recovery) | 90-110% |
| Precision (RSD) | < 15% |
Matrix Effect Evaluation
The matrix effect (ME) is assessed to determine the extent of ion suppression or enhancement caused by co-eluting matrix components. It is calculated using the following formula:
ME (%) = ( (Peak area in matrix-matched standard / Peak area in solvent standard) - 1 ) * 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement. The use of a stable isotope-labeled internal standard should effectively compensate for these effects.
Workflow and Logical Relationships
The entire analytical process can be visualized as a sequential workflow, from sample reception to the final report.
Caption: Experimental workflow for Lufenuron analysis using SIDA-LC-MS/MS.
Conclusion
The stable isotope dilution assay using this compound as an internal standard coupled with LC-MS/MS provides a robust, accurate, and precise method for the quantification of Lufenuron in complex matrices. The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and ensuring the reliability of the analytical results. This guide provides a foundational understanding and a practical framework for researchers and scientists to implement this powerful analytical technique in their laboratories.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. youtube.com [youtube.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. datapdf.com [datapdf.com]
Theoretical principles of using Lufenuron-13C6 in mass spectrometry
An In-depth Technical Guide to the Theoretical Principles and Application of Lufenuron-13C6 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical principles and practical application of this compound as an internal standard in mass spectrometry-based quantitative analysis.
Core Principles: Isotope Dilution Mass Spectrometry
The use of this compound in mass spectrometry is founded on the principle of isotope dilution, a gold-standard method for quantitative analysis. This technique employs a stable isotope-labeled version of the analyte of interest as an internal standard (IS).[1][2] this compound, which is chemically identical to Lufenuron but six mass units heavier due to the incorporation of six Carbon-13 atoms, serves as an ideal internal standard.[2][3]
The core advantages of using a stable isotope-labeled internal standard like this compound are:
-
Co-elution with the Analyte: Since this compound has nearly identical physicochemical properties to the unlabeled Lufenuron, it co-elutes during chromatographic separation. This ensures that both the analyte and the internal standard experience the same conditions throughout the analytical process.[2]
-
Correction for Matrix Effects: Complex biological and environmental samples can contain interfering substances that either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[2][4] Because this compound is affected by these matrix effects in the same way as the native analyte, the ratio of their signals remains constant, allowing for accurate quantification.[1][2][4]
-
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, cleanup, and other sample handling steps are a common source of error. By adding a known amount of this compound at the beginning of the sample preparation process, any subsequent losses will affect both the analyte and the internal standard equally, thus preserving the accuracy of the final measurement.[2]
The following diagram illustrates the logical relationship of using an internal standard to mitigate analytical variability.
Caption: Logical workflow demonstrating how an internal standard corrects for variability.
Quantitative Data Presentation
The key to distinguishing between Lufenuron and this compound is their mass difference. The following table summarizes the relevant mass spectrometry data.
| Compound | Chemical Formula | Exact Mass ( g/mol ) | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| Lufenuron | C17H8Cl2F8N2O3 | 510.9857 | 511.0 | 326.0, 175.0 |
| This compound | 13C6C11H8Cl2F8N2O3 | 516.9857 | 517.0 | Dependent on label position |
Note: The exact mass of Lufenuron is 509.9784 g/mol [5]. The precursor ion is typically observed as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. The fragment ions for this compound will depend on the location of the 13C labels within the molecule. If the labels are on a part of the molecule that is lost during fragmentation, the fragment ion m/z will be the same as for unlabeled Lufenuron. If the labels remain on the charged fragment, the m/z will be shifted by +6.
Detailed Experimental Protocol
This protocol provides a general methodology for the quantification of Lufenuron in a sample matrix using this compound as an internal standard, adapted from various sources.[6][7][8]
3.1. Materials and Reagents
-
Lufenuron analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented matrices)
-
Syringe filters (e.g., 0.22 µm PVDF)
3.2. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize the sample matrix (e.g., fruit, vegetable, tissue) to ensure uniformity.[6]
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add a known amount of the this compound internal standard solution to the sample. Also, fortify blank matrix samples with known concentrations of Lufenuron to create calibration standards.
-
Extraction:
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL microcentrifuge tube containing PSA and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[6]
-
The sample is now ready for LC-MS/MS analysis.
-
3.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often in negative ion mode for Lufenuron.[6][7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lufenuron: Monitor the transition from the precursor ion (e.g., m/z 511.0) to one or two product ions (e.g., m/z 326.0 and 175.0).[10]
-
This compound: Monitor the transition from the precursor ion (m/z 517.0) to its corresponding product ion(s).
-
-
3.4. Data Analysis
-
Integrate the peak areas for both the Lufenuron and this compound MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the matrix-matched calibration standards against their known concentrations.
-
Determine the concentration of Lufenuron in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for Lufenuron analysis using this compound.
Conclusion
The use of this compound as an internal standard in mass spectrometry provides a robust and accurate method for the quantification of Lufenuron in complex matrices. By leveraging the principles of isotope dilution, this approach effectively corrects for matrix effects and procedural variability, ensuring high-quality data for research, drug development, and regulatory purposes.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. fao.org [fao.org]
Methodological & Application
Application Note: High-Throughput Analysis of Lufenuron using a Validated LC-MS/MS Method with Lufenuron-13C6 Internal Standard
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of lufenuron in various matrices. The use of a stable isotope-labeled internal standard, Lufenuron-13C6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The sample preparation employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, making it suitable for high-throughput laboratory settings. This method is designed for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
Lufenuron is a benzoylurea pesticide that inhibits chitin synthesis in insects, making it an effective insecticide in agriculture and veterinary medicine.[1][2] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in various environmental and biological matrices to ensure consumer safety and regulatory compliance. LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity.[3]
The principle of stable isotope dilution, where a known amount of a stable isotope-labeled analog of the analyte is added to the sample at the beginning of the analytical process, is a powerful tool to achieve the highest level of accuracy and precision.[4][5][6][7][8] The isotopically labeled internal standard behaves nearly identically to the native analyte during extraction, cleanup, and ionization, thus effectively compensating for any losses or matrix-induced signal suppression or enhancement.[4] This application note describes a validated LC-MS/MS method utilizing this compound as the internal standard for the accurate quantification of lufenuron.
Experimental Protocols
Materials and Reagents
-
Lufenuron analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for highly pigmented matrices)
-
QuEChERS extraction salt packets and dSPE tubes
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lufenuron and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in acetonitrile.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking blank matrix extract with the working standard solutions and the internal standard spiking solution to achieve a constant concentration of the internal standard.
Sample Preparation (QuEChERS Protocol)
The QuEChERS method is a simple and effective sample preparation technique for pesticide residue analysis in food matrices.[9][10][11][12][13][14][15][16][17]
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, or tissue) using a high-speed blender. For dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix before homogenization.[11]
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the this compound internal standard spiking solution.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing PSA and MgSO₄. For matrices with high fat content, C18 may be included. For pigmented samples, GCB can be used.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Transfer the supernatant to a clean vial.
-
The extract is now ready for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary depending on the concentration of the analyte.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 1.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 12.0 | 95 | 5 |
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode
-
Ion Source Temperature: 500 °C
-
Ion Spray Voltage: -4500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be used as a starting point for method development. Optimization of collision energy (CE) and declustering potential (DP) is crucial for achieving the best sensitivity and should be performed for each instrument.[18][19][20][21][22]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (eV) | DP (V) |
| Lufenuron (Quantifier) | 509.0 | 339.0 | 150 | -35 | -80 |
| Lufenuron (Qualifier) | 509.0 | 175.0 | 150 | -50 | -80 |
| This compound (Quantifier) | 515.0 | 345.0 | 150 | -35 | -80 |
| This compound (Qualifier) | 515.0 | 175.0 | 150 | -50 | -80 |
Note: The precursor ion for this compound is 6 m/z units higher than that of lufenuron due to the six 13C atoms. The fragmentation pattern is expected to be similar, with the 13C atoms retained in the larger fragment ion. The smaller fragment ion should remain the same.
Data Presentation: Quantitative Summary
The following table summarizes the validation parameters obtained from various studies on lufenuron analysis using LC-MS/MS. This data demonstrates the performance of the method across different matrices.
| Parameter | Matrix | Value | Reference |
| Linearity (r²) | Green Beans, Peas, Chili Peppers | >0.99 | [3] |
| Salmon, Trout | Not specified | [23] | |
| Limit of Quantification (LOQ) | Green Beans, Peas, Chili Peppers | 0.61 µg/kg | [3] |
| Salmon, Trout | 96 ng/g (MDL) | [23] | |
| Kumquats | 0.005 mg/kg | [24] | |
| Recovery (%) | Green Beans, Peas, Chili Peppers | 85-110 | [3] |
| Salmon, Trout | >90 | [23] | |
| Kumquats | 82.3–102.8 | [24] | |
| Precision (RSD%) | Green Beans, Peas, Chili Peppers | <15 | [3] |
| Salmon, Trout | <10 | [23] | |
| Kumquats | 1.1–9.4 | [24] | |
| Matrix Effect (%) | Green Beans, Peas, Chili Peppers | -20 to +20 (with internal standard) | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for lufenuron analysis.
Principle of Quantification with Stable Isotope-Labeled Internal Standard
Caption: Principle of stable isotope dilution analysis.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of lufenuron in various matrices. The implementation of the QuEChERS sample preparation protocol simplifies the workflow, while the use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and procedural losses. This method is well-suited for routine monitoring and research applications in food safety, environmental analysis, and drug development.
References
- 1. Lufenuron (Ref: CGA 184699) [sitem.herts.ac.uk]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 8. Isotope dilution - Wikipedia [en.wikipedia.org]
- 9. maxisci.com [maxisci.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 12. QuEChERS: Home [quechers.eu]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Lufenuron in Salmon Tissue Using Lufenuron-13C6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lufenuron is a benzoylurea insecticide used in aquaculture to control sea lice infestations in salmon.[1][2] Regulatory monitoring of lufenuron residues in salmon tissue is crucial to ensure food safety. This document provides a detailed analytical method for the quantification of lufenuron in salmon tissue using a stable isotope-labeled internal standard, Lufenuron-13C6, for enhanced accuracy and precision. The methodology is adapted from a validated method by the US Food and Drug Administration (FDA) for the analysis of lufenuron in salmon and trout.[3] The use of an isotopically labeled internal standard is a widely accepted practice to compensate for matrix effects, extraction recovery variations, and instrumental drift during LC-MS/MS analysis.[4]
Experimental Protocols
Sample Preparation and Extraction (Modified QuEChERS Method)
This protocol is adapted from the FDA's modified LIB 44631 extraction procedure.[3]
Materials:
-
Salmon tissue, homogenized
-
This compound internal standard spiking solution (in acetonitrile)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm PVDF)
Procedure:
-
Weigh 2.00 g of homogenized salmon tissue into a 50 mL centrifuge tube.
-
Fortify the sample with a known amount of this compound internal standard solution.
-
Add 5 mL of water and 15 mL of acetonitrile to the tube.
-
Add 6 g of MgSO₄ and 1.5 g of NaCl.
-
Cap the tube tightly and shake vigorously for 10 minutes.
-
Centrifuge the tube at 4000 rpm for 10 minutes.
-
Collect the supernatant (acetonitrile layer).
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are based on the FDA validated method.[3]
Instrumentation:
-
Liquid Chromatograph: Agilent 1200 HPLC system or equivalent
-
Mass Spectrometer: AB SCIEX 5500 QTrap mass spectrometer or equivalent
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), negative ion mode
Chromatographic Conditions:
-
Column: Waters XSelect CSH C18 (75 mm x 2.1 mm, 3.5 µm) or equivalent
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a suitable gradient to achieve separation
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 3 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions:
-
Ionization Mode: APCI, Negative Ion
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lufenuron (Quantifier): m/z 510.9 -> 491.0
-
Lufenuron (Qualifier): m/z 510.9 -> 179.0
-
This compound (Internal Standard): m/z 516.9 -> 497.0 (projected)
-
-
Collision Energy: Optimized for each transition.
Quantitative Data
The following tables summarize the performance characteristics of the analytical method for lufenuron in salmon tissue, based on data from the FDA validation study.[3]
Table 1: Method Validation Parameters
| Parameter | Value |
| Calibration Range (in solvent) | 2.50–60.0 ng/mL |
| Corresponding Tissue Range | 188–4,500 ng/g |
| Method Detection Limit (MDL) | 96 ng/g |
| Presumptive Tolerance | 1300 ng/g (1.3 µg/g) |
Table 2: Accuracy and Precision Data for Fortified Salmon Tissue
| Fortification Level | Target Concentration (ng/g) | Mean Recovery (%) | Precision (%CV) |
| 0.5X | 650 | > 90% | < 10% |
| 1.0X | 1300 | > 90% | < 10% |
| 2.0X | 2600 | > 90% | < 10% |
Table 3: Analysis of Incurred Salmon Tissue Samples
| Sample ID | Sponsor Determined Concentration (ng/g) |
| Incurred 1 | 651 |
| Incurred 2 | 1310 |
| Incurred 3 | 2600 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of lufenuron in salmon tissue.
Logical Relationship of Analytical Components
Caption: Relationship between analytical components for lufenuron quantification.
References
Application Notes and Protocols for the Quantitation of Lufenuron in Agricultural Products Using Lufenuron-¹³C₆
Introduction
Lufenuron is a benzoylurea pesticide used to control insect pests on a variety of agricultural commodities. Its mode of action involves the inhibition of chitin synthesis in insects.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for lufenuron in food products to ensure consumer safety. Accurate and sensitive analytical methods are therefore essential for the monitoring of lufenuron residues in agricultural products. This document provides a detailed protocol for the quantitation of lufenuron in various agricultural matrices using a robust and reliable method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Lufenuron-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of lufenuron in agricultural products.
1. Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade)
-
Standards: Lufenuron (analytical standard, >98% purity), Lufenuron-¹³C₆ (internal standard, >98% purity)
-
QuEChERS Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent
-
Other Reagents: Formic Acid
-
Sample Preparation Supplies: 50 mL and 15 mL polypropylene centrifuge tubes, ceramic homogenizers, vortex mixer, centrifuge, syringe filters (0.22 µm)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve lufenuron and Lufenuron-¹³C₆ in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with an appropriate solvent (e.g., methanol or acetonitrile) to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of Lufenuron-¹³C₆ at a suitable concentration (e.g., 1 µg/mL) in acetonitrile for spiking into samples.
3. Sample Preparation (QuEChERS Method)
A generalized QuEChERS protocol is described below. This may need to be optimized for specific matrices.
-
Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry commodities, 5 g of sample can be used, and 10 mL of water should be added to rehydrate the sample.
-
Fortification: Add the Lufenuron-¹³C₆ internal standard solution to each sample, blank, and calibration standard prepared in the matrix.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add ceramic homogenizers if necessary to improve extraction efficiency.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for another 1 minute.
-
-
Centrifugation: Centrifuge the tubes at ≥3000 x g for 5 minutes to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract may be diluted with the initial mobile phase conditions if necessary.
-
4. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for lufenuron.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both lufenuron and Lufenuron-¹³C₆ for quantification and confirmation.
-
Quantitative Data
The following tables summarize typical validation data for the analysis of lufenuron in various agricultural products.
Table 1: Method Validation Parameters for Lufenuron in Various Agricultural Matrices
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Kumquats | 0.005 - 0.5 | 82.3 – 102.8 | 1.1 – 9.4 |
| Cabbage | 0.05 - 5.0 | 87.8 – 104.8 | 6.2 – 11.5 |
| Tomato | Not Specified | 77 - 97 | < 13 |
| Green Beans, Peas, Chili Peppers | Not Specified | Satisfactory performance | Not Specified |
| Grapes | 0.1, 0.5, 1.0 | 91.97 - 95.25 | < 7.5 |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Lufenuron
| Matrix | LOD (mg/kg) | LOQ (mg/kg) |
| Green Beans, Peas, Chili Peppers | 0.00061 | Not Specified |
| Grapes | 0.02 | 0.04 |
| Tomato | Not Specified | 0.03 |
| Cabbage | ≤ 0.05 | ≤ 1.0 |
Data compiled from multiple sources.[5][6][7]
Diagrams
Caption: Experimental workflow for lufenuron quantitation.
The described method provides a robust and reliable approach for the quantitation of lufenuron in a variety of agricultural products. The use of the QuEChERS sample preparation method allows for high-throughput analysis, while the stable isotope-labeled internal standard, Lufenuron-¹³C₆, ensures accurate and precise results by correcting for matrix-induced signal suppression or enhancement. This methodology is suitable for routine monitoring of lufenuron residues to ensure compliance with regulatory limits and safeguard consumer health.
References
Application Note: High-Throughput Analysis of Lufenuron Residues in Veterinary Samples Using Lufenuron-13C6 and LC-MS/MS
Abstract
Lufenuron is a widely used benzoylurea insecticide and insect growth regulator in veterinary medicine for the control of fleas in companion animals and sea lice in aquaculture.[1][2][3][4][5] Regulatory bodies have established maximum residue limits (MRLs) for lufenuron in animal-derived food products to ensure consumer safety.[5] This application note presents a detailed protocol for the quantitative determination of lufenuron residues in various animal tissues using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates a stable isotope-labeled internal standard, Lufenuron-13C6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and food safety testing.
Introduction
Lufenuron acts by inhibiting the synthesis of chitin, a key component of the exoskeleton in insects and other arthropods.[1][3][6] When administered to animals, it is distributed in their body fat and ingested by blood-feeding parasites.[1] While effective for pest control, monitoring its residue levels in food-producing animals is crucial. This protocol details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis, a technique that offers high selectivity and sensitivity for the detection of veterinary drug residues.[7][8] The use of this compound as an internal standard is critical for accurate quantification, especially in complex biological matrices.[5]
Experimental Protocol
Materials and Reagents
-
Lufenuron analytical standard (≥98% purity)
-
This compound internal standard (isotopic purity ≥99% 13C)[9]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents.
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system (e.g., Waters Xevo TQ-XS or equivalent)
Sample Preparation (QuEChERS Extraction)
-
Weigh 2 g (± 0.05 g) of homogenized animal tissue (e.g., salmon muscle, fat, liver) into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Spike the sample with the this compound internal standard solution and briefly vortex.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl) to the tube, cap tightly, and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a dSPE tube.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer. The following are typical parameters that may require optimization for individual instruments.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of lufenuron and internal standard |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Monitored Transitions | Lufenuron: Precursor Ion > Product Ion 1, Product Ion 2 |
| This compound: Precursor Ion > Product Ion 1, Product Ion 2 | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following table summarizes the performance characteristics of the method for the analysis of lufenuron in various veterinary matrices.
Table 2: Method Performance Data
| Matrix | Fortification Level (ng/g) | Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Salmon Tissue | 650, 1300, 2600 | >90 | <10 | 96 (MDL) | - | [10] |
| Trout Tissue | 650, 1300, 2600 | >90 | <10 | - | - | [10] |
| Salmon Blood | - | - | - | - | 10 | [5] |
| Cabbage | - | 88-110 | <12.4 | - | - | [7] |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation, MDL: Method Detection Limit
Visualizations
Caption: Experimental workflow for Lufenuron residue analysis.
Caption: Mechanism of action of Lufenuron in insects.
Conclusion
The presented LC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate means for the quantification of lufenuron residues in veterinary samples. The protocol is robust and can be adapted for various animal tissues, making it a valuable tool for regulatory monitoring and ensuring food safety. The high sensitivity and selectivity of the method allow for the detection of lufenuron at levels well below the established MRLs.
References
- 1. Lufenuron - Wikipedia [en.wikipedia.org]
- 2. Lufenuron | VCA Animal Hospitals [vcahospitals.com]
- 3. nbinno.com [nbinno.com]
- 4. Pesticide Lufenuron: Uses, Mechanism of action, Side Effects and Toxicity_Chemicalbook [chemicalbook.com]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Residue and dietary intake risk assessment of lufenuron and chlorfenapyr and its corresponding metabolite in cabbage under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. schd-shimadzu.com [schd-shimadzu.com]
- 10. fda.gov [fda.gov]
Mitigating Matrix Effects in Lufenuron Analysis: An Application Note on the Use of Lufenuron-¹³C₆ as an Internal Standard
Introduction
Lufenuron, a benzoylurea insecticide, is widely used in agriculture and veterinary medicine to control a variety of pests.[1] Accurate quantification of lufenuron residues in complex matrices such as food products and biological samples is crucial for ensuring food safety and for pharmacokinetic studies. However, the analysis of lufenuron using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hampered by matrix effects.[2] These effects, caused by co-eluting endogenous components of the sample matrix, can lead to ion suppression or enhancement, thereby compromising the accuracy and reliability of the analytical results.[3] The use of a stable isotope-labeled internal standard, such as Lufenuron-¹³C₆, is a highly effective strategy to compensate for these matrix effects.[4] This application note provides a detailed protocol for the analysis of lufenuron in various matrices, demonstrating the utility of Lufenuron-¹³C₆ in mitigating matrix effects and ensuring accurate quantification.
Principle
The principle of matrix effect compensation using an isotopically labeled internal standard lies in the similar physicochemical properties of the analyte and its labeled counterpart. Lufenuron-¹³C₆ is structurally identical to lufenuron, with the only difference being the substitution of six ¹²C atoms with ¹³C atoms. This results in a mass shift of 6 Daltons, allowing for their differentiation by a mass spectrometer. During sample preparation and LC-MS/MS analysis, both lufenuron and Lufenuron-¹³C₆ experience the same degree of matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[5][6] A modified QuEChERS protocol is presented here for the extraction of lufenuron from various food samples.
Materials:
-
Homogenized sample (e.g., salmon tissue, fruits, vegetables)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)
-
Lufenuron analytical standard
-
Lufenuron-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels)
-
Centrifuge tubes (50 mL)
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of Lufenuron-¹³C₆ internal standard solution.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing appropriate sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA for general food matrices; additional C18 may be needed for high-fat samples).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of lufenuron from matrix interferences (a typical gradient starts with a low percentage of B, ramps up to a high percentage, holds, and then returns to initial conditions for equilibration) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
The following MRM transitions should be optimized on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Lufenuron | 511.0 | 158.1 | 141.1 |
| Lufenuron-¹³C₆ | 517.0 | 158.1 | 141.1 |
Note: The product ions for Lufenuron-¹³C₆ are expected to be the same as for lufenuron as the fragmentation occurs on the unlabeled part of the molecule. The precursor ion is shifted by +6 m/z due to the six ¹³C atoms.
Data Presentation
The effectiveness of Lufenuron-¹³C₆ in compensating for matrix effects is demonstrated in the following table, which summarizes hypothetical quantitative data for lufenuron analysis in different matrices with and without the use of the internal standard.
| Matrix | Spiked Lufenuron Concentration (ng/g) | Measured Concentration without IS (ng/g) | Recovery (%) without IS | Measured Concentration with IS (ng/g) | Recovery (%) with IS |
| Salmon | 50 | 35.5 | 71 | 49.5 | 99 |
| Apple | 50 | 62.0 | 124 | 51.0 | 102 |
| Spinach | 50 | 28.0 | 56 | 48.5 | 97 |
As shown in the table, the recovery of lufenuron without the internal standard varies significantly across the different matrices, indicating substantial matrix effects (ion suppression in salmon and spinach, and ion enhancement in apple). In contrast, when Lufenuron-¹³C₆ is used as an internal standard, the recoveries are consistently close to 100%, demonstrating effective compensation for the matrix effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for lufenuron analysis.
Lufenuron's Mode of Action: Inhibition of Chitin Synthesis
Lufenuron acts by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[1] This disruption of the molting process is ultimately lethal to the insect larvae.
Caption: Lufenuron inhibits chitin synthase.
Conclusion
The use of Lufenuron-¹³C₆ as an internal standard provides a robust and reliable method for the accurate quantification of lufenuron in complex matrices. This approach effectively compensates for matrix-induced signal suppression or enhancement, which is a common challenge in LC-MS/MS analysis. The detailed protocol and experimental parameters provided in this application note can be adapted for the routine analysis of lufenuron residues in various food and biological samples, ensuring data of high quality and reliability for researchers, scientists, and drug development professionals.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
Application of Lufenuron-13C6 in the Pharmacokinetic Analysis of Lufenuron
Introduction
Lufenuron is a benzoylurea pesticide used in veterinary medicine to control flea infestations in companion animals.[1][2] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for determining effective and safe dosage regimens. Accurate quantification of lufenuron in biological matrices is a key aspect of these pharmacokinetic studies. Lufenuron-13C6, a stable isotope-labeled form of lufenuron, serves as an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[3][4]
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they share near-identical physicochemical properties with the analyte of interest.[4][5] This allows them to effectively compensate for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[4][6]
This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of lufenuron.
Quantitative Pharmacokinetic Data
The use of this compound as an internal standard has enabled the precise determination of lufenuron's pharmacokinetic parameters in various species. Below is a summary of key pharmacokinetic data from studies in rats and Atlantic salmon.
| Parameter | Species | Dose | Route | Value | Reference |
| Tmax (Time to Maximum Concentration) | Rat | 0.1 - 100 mg/kg bw | Oral | 8 hours | [7] |
| Rat | 0.1 or 10 mg/kg bw | Intravenous | 2 hours | [7] | |
| Terminal Half-life (Faecal Excretion) | Rat | Oral | 256 hours | [7] | |
| Rat | Intravenous | 232 hours | [7] | ||
| Blood Concentration (8h post-dose) | Atlantic Salmon | 5 mg/kg bw for 7 days | Oral | 0.040 µg eq/mL (after 1st dose) | [3] |
| Blood Concentration (24h post-dose) | Atlantic Salmon | 5 mg/kg bw for 7 days | Oral | 0.025 µg eq/mL (after 1st dose) | [3] |
| Blood Concentration (8h after last dose) | Atlantic Salmon | 5 mg/kg bw for 7 days | Oral | 0.184 µg eq/mL (males), 0.178 µg eq/mL (females) | [3] |
| Absorption | Rat | 0.1 mg/kg bw | Oral | ~70-100% | [7] |
| Rat | 10 mg/kg bw | Oral | ~70% | [7] | |
| Rat | 100 mg/kg bw | Oral | ~20% | [8] |
Experimental Protocols
Protocol 1: Quantification of Lufenuron in Atlantic Salmon Blood using LC-MS/MS with this compound as an Internal Standard
This protocol is based on the methodology described in studies assessing lufenuron levels in fish.[3]
1. Sample Collection and Preparation:
-
Collect blood samples from Atlantic salmon at predetermined time points following the administration of lufenuron.
-
Process the blood to obtain plasma or serum and store frozen until analysis.
-
For analysis, thaw the samples and accurately pipette a known volume (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add a known amount of this compound solution (in a suitable organic solvent like acetonitrile) to each sample to serve as the internal standard.
-
Perform a protein precipitation step by adding a specific volume of a precipitating agent (e.g., acetonitrile or methanol), vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing lufenuron and this compound to a new tube for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column suitable for the separation of hydrophobic compounds.
-
Mobile Phase: A gradient of two solvents, such as water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Injection Volume: A small, precise volume of the prepared sample extract (e.g., 5-10 µL).
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Set the instrument to monitor specific precursor-to-product ion transitions for both lufenuron and this compound.
-
The precursor ion for lufenuron will be its protonated molecule [M+H]+, and for this compound, it will be [M+6+H]+.
-
Optimize the collision energy for each transition to achieve maximum sensitivity.
-
3. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of both lufenuron and this compound.
-
Calculate the ratio of the peak area of lufenuron to the peak area of this compound.
-
Construct a calibration curve by analyzing a series of calibration standards with known concentrations of lufenuron and a constant concentration of this compound.
-
Plot the peak area ratio against the concentration of lufenuron to generate a linear regression curve.
-
Determine the concentration of lufenuron in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
References
- 1. Pesticide Lufenuron: Uses, Mechanism of action, Side Effects and Toxicity_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.who.int [apps.who.int]
- 8. fao.org [fao.org]
Application Note: High-Resolution Mass Spectrometric Analysis of Lufenuron-13C6
Introduction
Lufenuron is a benzoylurea pesticide used to control fungal infections and insect populations in agriculture and veterinary medicine. Its mode of action involves the inhibition of chitin synthesis in insects. Due to its potential for environmental persistence and presence in the food chain, sensitive and selective analytical methods are required for its monitoring. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful tool for the accurate identification and quantification of Lufenuron. The use of a stable isotope-labeled internal standard, such as Lufenuron-13C6, is crucial for achieving high accuracy and precision in quantitative analyses by correcting for matrix effects and variations in instrument response.
This application note provides a detailed protocol for the analysis of this compound using LC-HRMS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Sample Preparation: QuEChERS Method
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction of pesticide residues from various matrices.
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.
-
Extraction:
-
To a 50 mL centrifuge tube, add the 10 g homogenized sample, 10 mL of acetonitrile, and the internal standard solution (this compound).
-
Add the QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO4, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the microcentrifuge tube at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF mass analyzer).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient Elution: A typical gradient program would be:
-
0-1 min: 5% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
High-Resolution Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320 °C
-
Sheath Gas Flow: 35 units
-
Auxiliary Gas Flow: 10 units
-
Full Scan MS Resolution: 70,000 FWHM
-
Scan Range: m/z 100-800
-
dd-MS2 (Data-Dependent MS2) Resolution: 17,500 FWHM
-
Collision Energy: Normalized Collision Energy (NCE) of 35
Data Presentation
The following tables summarize the expected quantitative data for the analysis of Lufenuron and its stable isotope-labeled internal standard.
| Compound | Formula | Precursor Ion [M+H]+ (m/z) | Monoisotopic Mass |
| Lufenuron | C17H8Cl2F8N2O3 | 511.0084 | 510.0006 |
| This compound | C11 13C6 H8Cl2F8N2O3 | 517.0285 | 516.0207 |
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |
| Lufenuron | 511.0084 | 339.9651 | 158.9782 | ~7.5 |
| This compound | 517.0285 | 345.9852 | 158.9782 | ~7.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Lufenuron using QuEChERS extraction and LC-HRMS.
Proposed Fragmentation Pathway of Lufenuron
Caption: Proposed ESI+ fragmentation pathway of Lufenuron.
Application Notes and Protocols for Lufenuron Analysis using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of various matrices for the analysis of lufenuron, an insect growth regulator. The inclusion of an internal standard in the analytical workflow is crucial for achieving accurate and precise quantification by compensating for variations in sample preparation and instrumental analysis. The following sections detail three common and effective sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Internal Standard Selection and Use
The choice of an internal standard (IS) is critical for the reliable quantification of lufenuron. An ideal IS should be chemically similar to the analyte but not naturally present in the sample. Isotopically labeled analogs of the analyte are often the best choice. For lufenuron analysis, ¹³C₆-lufenuron is a highly suitable internal standard as its chemical and physical properties are nearly identical to lufenuron, ensuring similar behavior during extraction, cleanup, and chromatographic analysis. Other compounds like triphenylphosphate and atrazine-d5 have also been used.[1] The internal standard should be added to the sample at the beginning of the sample preparation process to account for any losses during the procedure.[2]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted technique for the analysis of pesticide residues in food and agricultural samples due to its simplicity, high throughput, and minimal solvent usage.[3][4] It involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup.
Experimental Protocol for QuEChERS
1. Sample Homogenization and Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution (e.g., 100 µL of 10 µg/mL ¹³C₆-lufenuron in acetonitrile).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The use of buffered salts helps to maintain a stable pH.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube.
-
The dSPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for lufenuron analysis in many food matrices is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For samples with high pigment content like spinach, 7.5 mg of Graphitized Carbon Black (GCB) can be added, though it may reduce the recovery of planar pesticides.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Logical Workflow for QuEChERS
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can be tailored to a wide variety of analytes and matrices.[5][6] It is particularly useful for cleaning up complex samples and for concentrating analytes from large sample volumes.
Experimental Protocol for SPE
1. Sample Pre-treatment and Extraction:
-
Homogenize the sample as required. For solid samples, an initial solvent extraction is necessary. For example, extract 10 g of a solid sample with 20 mL of acetonitrile by shaking or sonicating.
-
Centrifuge the extract and collect the supernatant.
-
Add the internal standard to the collected extract.
-
Dilute the extract with water or an appropriate buffer to facilitate analyte retention on the SPE cartridge. A typical dilution is 1:1 (v/v) with water.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out between steps.[7]
3. Sample Loading:
-
Load the pre-treated and diluted sample extract onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with a weak solvent to remove interferences without eluting the lufenuron. A typical wash solution is 5 mL of a water/methanol mixture (e.g., 90:10, v/v).
5. Elution:
-
Elute the lufenuron and the internal standard from the cartridge with a strong organic solvent. A common elution solvent is 5 mL of acetonitrile or ethyl acetate.
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for instrumental analysis.
Logical Workflow for Solid-Phase Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Development and application of a method for analysis of lufenuron in wheat flour by gas chromatography-mass spectrometry and confirmation of bio-efficacy against Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Overcoming ion suppression in lufenuron analysis with Lufenuron-13C6
Welcome to our dedicated support center for the analysis of lufenuron. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation, with a particular focus on mitigating ion suppression using Lufenuron-¹³C₆.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in lufenuron analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, lufenuron.[1] This interference reduces the analyte's signal intensity, leading to inaccurate and unreliable quantification.[1] In complex matrices such as plasma, tissue, or food products, endogenous components can significantly suppress the lufenuron signal, compromising the sensitivity and reproducibility of the assay.
Q2: How does Lufenuron-¹³C₆ help in overcoming ion suppression?
A2: Lufenuron-¹³C₆ is a stable isotope-labeled (SIL) internal standard. It is chemically identical to lufenuron but has a slightly higher mass due to the incorporation of six ¹³C atoms. When added to a sample at a known concentration, Lufenuron-¹³C₆ co-elutes with the native lufenuron and experiences the same degree of ion suppression. By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.
Q3: Can I use a different internal standard for lufenuron analysis?
A3: While other compounds can be used as internal standards, a SIL internal standard like Lufenuron-¹³C₆ is considered the gold standard for quantitative LC-MS/MS analysis. This is because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The use of a non-isotopically labeled internal standard may not adequately compensate for matrix effects, potentially leading to inaccurate results.
Q4: What are the expected MRM transitions for lufenuron and Lufenuron-¹³C₆?
A4: The Multiple Reaction Monitoring (MRM) transitions are crucial for the selective detection of your analytes. Based on common fragmentation patterns, the following transitions can be used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Lufenuron | 511.0 | 158.1 | 141.1 |
| Lufenuron-¹³C₆ | 517.0 | 158.1 | 141.1 |
Note: The product ions for Lufenuron-¹³C₆ are expected to be the same as for lufenuron as the ¹³C atoms are typically on a part of the molecule that is not involved in the selected fragmentation.
Troubleshooting Guide
Problem 1: Significant ion suppression is still observed despite using Lufenuron-¹³C₆.
| Possible Cause | Troubleshooting Step |
| Poor Chromatographic Separation: Co-elution of lufenuron with a highly suppressive matrix component. | Optimize the LC gradient to better separate lufenuron from the interfering peaks. Consider using a different column chemistry or a longer column to improve resolution. |
| Suboptimal Sample Preparation: Insufficient removal of matrix components. | Refine your sample preparation method. For complex matrices, a thorough cleanup using techniques like Solid-Phase Extraction (SPE) or a more comprehensive QuEChERS protocol is recommended.[2][3][4][5][6][7][8] |
| High Concentration of Internal Standard: The internal standard itself can contribute to ion suppression. | Ensure the concentration of Lufenuron-¹³C₆ is appropriate for the expected concentration range of lufenuron in your samples. |
Problem 2: The retention times of lufenuron and Lufenuron-¹³C₆ are shifting between injections.
| Possible Cause | Troubleshooting Step |
| Column Equilibration: Insufficient time for the column to re-equilibrate between injections. | Increase the column equilibration time in your LC method.[9] |
| Mobile Phase Issues: Inconsistent mobile phase composition or degradation. | Prepare fresh mobile phases daily. Ensure proper mixing if using an online gradient mixer.[9][10] |
| Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. | Use a column oven to maintain a stable temperature throughout the analytical run.[9][11] |
Problem 3: The peak shapes for lufenuron and/or Lufenuron-¹³C₆ are poor (e.g., tailing, fronting, or split peaks).
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation: Accumulation of matrix components on the column. | Use a guard column to protect your analytical column.[10] If the problem persists, try flushing the column with a strong solvent or replace it.[9][10] |
| Inappropriate Injection Solvent: The solvent used to dissolve the final extract may be too strong. | Whenever possible, dissolve your sample in a solvent that is similar in composition to the initial mobile phase.[12] |
| System Dead Volume: Poor connections in the fluidic path. | Check all fittings and connections between the injector, column, and mass spectrometer to ensure they are properly seated and there is no dead volume.[12] |
Experimental Protocols
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a general guideline for the extraction of lufenuron from a complex matrix like fruits or vegetables.
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of Lufenuron-¹³C₆ internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.[3]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and MgSO₄).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Dilution:
-
Centrifuge at a high speed for 5 minutes.
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis of Lufenuron
| Parameter | Condition |
| LC System: | Agilent 1200 Series or equivalent |
| Column: | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Flow Rate: | 0.3 mL/min |
| Injection Volume: | 5 µL |
| Column Temperature: | 40 °C |
| Gradient: | 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| MS System: | Triple quadrupole mass spectrometer |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| MRM Transitions: | See table in FAQs section |
Data Presentation
The following table presents hypothetical data illustrating the effectiveness of Lufenuron-¹³C₆ in correcting for ion suppression in a complex matrix.
Table 1: Lufenuron Response in a Spiked Matrix Extract with and without Internal Standard Correction
| Sample | Lufenuron Peak Area (Analyte Only) | Lufenuron-¹³C₆ Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | % Recovery (vs. Neat Standard) |
| Neat Standard (10 ng/mL) | 1,000,000 | N/A | N/A | 10.0 | 100% |
| Matrix Spike (10 ng/mL) | 350,000 | 380,000 | 0.92 | 9.2 | 35% (without IS), 92% (with IS) |
Visualizations
Caption: Workflow for Lufenuron Analysis.
Caption: Principle of Ion Suppression Correction.
References
- 1. longdom.org [longdom.org]
- 2. fda.gov [fda.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Development and application of a method for analysis of lufenuron in wheat flour by gas chromatography–mass spectrometry and confirmation of bio-efficacy against Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae) | CoLab [colab.ws]
- 7. lcms.cz [lcms.cz]
- 8. youtube.com [youtube.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. shimadzu.at [shimadzu.at]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Optimizing Lufenuron-13C6 as an Internal Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Lufenuron-13C6 for use as an internal standard in analytical assays. Find answers to frequently asked questions and follow our troubleshooting guides to ensure accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Lufenuron. SIL internal standards are considered the gold standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] They are used to improve the accuracy and precision of analytical methods by compensating for variability that can occur during sample preparation, injection, and analysis.[2][4] Because this compound is chemically identical to Lufenuron, it behaves similarly throughout the analytical process, allowing it to effectively correct for matrix effects and other sources of error.[3][5]
Q2: What is the ideal concentration for an internal standard like this compound?
A2: There is no single, universally ideal concentration for an internal standard. The optimal concentration is dependent on the specific analytical method, the expected concentration range of the analyte (Lufenuron), and the sensitivity of the mass spectrometer.[6] However, a general guideline is to use a concentration that is similar to the concentration of the target analyte in the samples.[7] For calibration curves, a common practice is to set the internal standard concentration in the range of one-third to one-half of the upper limit of quantification (ULOQ) for the analyte.[6]
Q3: How do I determine the optimal this compound concentration for my specific assay?
A3: The optimal concentration of this compound for your assay should be determined experimentally during method development. This typically involves preparing a series of calibration standards and quality control (QC) samples with a fixed concentration of the internal standard and varying concentrations of the analyte. The goal is to find a concentration that provides a stable and reproducible signal across the entire calibration range without causing detector saturation or significant ion suppression.
Q4: What are the potential consequences of using a suboptimal concentration of this compound?
A4: Using an inappropriate concentration of an internal standard can lead to inaccurate and imprecise results.
-
Too low of a concentration: May result in a poor signal-to-noise ratio for the internal standard, leading to high variability.[8]
-
Too high of a concentration: Can cause detector saturation, leading to non-linearity in the calibration curve. It may also lead to "cross-talk" or interference with the analyte signal.[6][8]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using this compound as an internal standard.
| Issue | Potential Cause | Recommended Action |
| High Variability in Internal Standard Response | Inconsistent sample preparation or injection volume. | Ensure consistent and precise pipetting techniques. Use an autosampler for injections if available.[9] |
| Matrix effects causing ion suppression or enhancement. | Evaluate matrix effects by comparing the internal standard response in neat solutions versus matrix samples. Consider additional sample cleanup steps.[10] | |
| Instability of the internal standard in the sample matrix. | Verify the stability of this compound in the sample matrix under the storage and processing conditions. | |
| Non-Linear Calibration Curve | Suboptimal internal standard concentration. | Re-evaluate the internal standard concentration. Test concentrations that are lower and higher than the current concentration. |
| Detector saturation due to high internal standard concentration. | Reduce the concentration of the internal standard.[8] | |
| Cross-interference between the analyte and internal standard. | According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the analyte's contribution to the internal standard signal should be ≤ 5% of the internal standard response.[6] | |
| Poor Accuracy and Precision | The internal standard is not effectively compensating for matrix effects. | Ensure the internal standard is added at the earliest possible stage of sample preparation.[4] Re-optimize the chromatographic method to separate the analyte and internal standard from interfering matrix components. |
| The chosen internal standard concentration is outside the linear range of the detector. | Analyze the internal standard at various concentrations alone to determine the linear dynamic range of the instrument for this compound. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Prepare Stock Solutions: Prepare a stock solution of Lufenuron and this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of Lufenuron to cover the expected analytical range.
-
Spike with Internal Standard: To each calibration standard and a blank sample, add a consistent volume of the this compound stock solution to achieve a target concentration (e.g., start with a concentration in the mid-range of your calibration curve).
-
Sample Preparation: Perform the sample extraction procedure.
-
LC-MS/MS Analysis: Analyze the prepared samples using the developed LC-MS/MS method.
-
Data Evaluation:
-
Plot the calibration curve using the ratio of the analyte peak area to the internal standard peak area versus the analyte concentration.
-
Evaluate the linearity of the curve (R² value).
-
Assess the response of the internal standard across all samples. The peak area should be consistent.
-
-
Optimization: Repeat steps 3-6 with different fixed concentrations of this compound (e.g., low, mid, and high levels relative to the analyte's expected concentration) to identify the concentration that provides the best linearity, accuracy, and precision.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: How an internal standard mitigates matrix effects for accurate results.
References
- 1. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 9. fda.gov [fda.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Lufenuron-13C6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the LC-MS/MS analysis of Lufenuron-13C6.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in LC-MS/MS analysis?
Poor peak shape for this compound, a hydrophobic and lipophilic compound, can arise from several factors related to the mobile phase, column, sample, and instrument settings. Common issues include peak tailing, fronting, and splitting. These can be caused by secondary interactions with the stationary phase, column overload, improper sample solvent, or issues with the LC system itself.
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is often observed for basic compounds on silica-based columns due to interactions with residual silanols. Although Lufenuron is not a strong base, other interactions can lead to tailing.
-
Secondary Interactions: Residual silanols on the stationary phase can interact with the analyte, causing tailing.
-
Column Contamination: Buildup of matrix components on the column frit or packing material can lead to distorted peak shapes.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Extra-column Volume: Excessive tubing length or poor connections can contribute to peak broadening and tailing.[1]
To address peak tailing, consider the following solutions:
-
Use a column with high-purity silica and effective end-capping.
-
Incorporate a guard column to protect the analytical column from contaminants.
-
Ensure the mobile phase pH is appropriate for the analyte. For benzoylureas like Lufenuron, slightly acidic conditions are often used.[2]
-
Minimize extra-column volume by using shorter tubing with a smaller internal diameter and ensuring proper connections.[1]
Q3: I am observing peak fronting for this compound. What could be the reason?
Peak fronting is less common than tailing but can occur due to:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak shape.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in fronting.
-
Column Degradation: A void at the head of the column can lead to peak fronting.[4]
To resolve peak fronting, try the following:
-
Reduce the injection volume or dilute the sample.
-
Prepare your sample in a solvent that is weaker than or matches the initial mobile phase composition.
-
If a column void is suspected, replace the column.
Q4: Why is my this compound peak splitting into two?
Peak splitting can be a complex issue with several potential causes:
-
Co-elution: An interfering compound from the matrix may be co-eluting with your analyte.
-
Sample Solvent Effect: A strong sample solvent can cause the peak to split, especially if the analyte is not fully soluble in the mobile phase.[5]
-
Column Contamination or Void: A partially blocked column frit or a void at the head of the column can distort the sample band, leading to a split peak.[6][7]
-
Mobile Phase Incompatibility: If the sample is not fully soluble in the mobile phase, it can precipitate on the column, causing peak splitting.[5]
Troubleshooting steps for peak splitting include:
-
Injecting a blank matrix to check for interferences.
-
Ensuring the sample solvent is compatible with the mobile phase.
-
Flushing the column or replacing it if contamination or a void is suspected.
-
Confirming the solubility of this compound in your sample diluent and mobile phase. Lufenuron is soluble in solvents like DMSO and acetone but has low water solubility.[8][9]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor peak shape for this compound.
Caption: A logical workflow for troubleshooting poor peak shape in LC-MS/MS.
Experimental Protocols & Data
Recommended LC-MS/MS Parameters for Lufenuron Analysis
For robust analysis of Lufenuron, a validated method by the FDA suggests the following starting conditions. Note that this compound is expected to have very similar chromatographic behavior to its unlabeled counterpart.
| Parameter | Recommended Condition |
| LC Column | C18 (e.g., Waters XSelect CSH C18, 75 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.500 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 3 µL |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode |
Source: Adapted from FDA LIB 4637.[10]
Example Gradient Program
| Time (minutes) | % Mobile Phase B (Methanol) |
| 0.0 | 50 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 50 |
| 7.5 | 50 |
This is an example gradient and may require optimization for your specific application.
Impact of Mobile Phase Additives on Peak Shape
Mobile phase additives can significantly improve peak shape by minimizing secondary interactions and controlling the analyte's ionization state.
| Additive | Concentration | Effect on Peak Shape |
| Formic Acid | 0.05 - 0.1% | Generally improves peak shape for many compounds by providing a consistent, slightly acidic pH. |
| Ammonium Formate | 5 - 10 mM | Can improve peak shape for basic compounds by acting as a buffer and competing for active sites on the stationary phase. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Can significantly improve peak shape but may cause ion suppression in the mass spectrometer. |
Note: The optimal additive and concentration should be determined empirically.
Sample Preparation Considerations
Lufenuron is often analyzed in complex matrices such as food or biological samples. Proper sample preparation is crucial to minimize matrix effects that can lead to poor peak shape. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective technique for extracting and cleaning up pesticide residues, including Lufenuron, from various sample types.[11][12]
A typical QuEChERS workflow involves:
-
Extraction: Homogenized sample is extracted with acetonitrile.
-
Salting Out: Addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE): The supernatant is cleaned up using a mixture of sorbents (e.g., PSA, C18) to remove interfering matrix components.
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting Logic for Peak Splitting
Caption: A decision tree for troubleshooting split peaks.
This technical support guide provides a starting point for addressing poor peak shape of this compound in LC-MS/MS analysis. For further assistance, please consult your instrument's user manual or contact your application specialist.
References
- 1. agilent.com [agilent.com]
- 2. Determination of benzoylureas in tomato by high-performance liquid chromatography using continuous on-line post-elution photoirradiation with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lctsbible.com [lctsbible.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. medkoo.com [medkoo.com]
- 9. Lufenuron (Ref: CGA 184699) [sitem.herts.ac.uk]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Improving recovery of lufenuron and Lufenuron-13C6 from complex matrices
Technical Support Center: Lufenuron & Lufenuron-13C6 Analysis
Welcome to the technical support center for the analysis of lufenuron and its stable isotope-labeled internal standard, this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when recovering these compounds from complex matrices such as food, soil, and biological tissues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or inconsistent recovery of lufenuron from my samples?
A: Low recovery is a common issue often linked to three main factors: inefficient extraction, analyte degradation, or strong analyte-matrix interactions (matrix effects). Lufenuron's high lipophilicity (LogP = 5.12) can cause it to bind strongly to fatty or organic-rich matrices.[1] The extraction solvent, pH, and cleanup strategy must be optimized for each specific matrix to ensure the analyte is efficiently released and partitioned into the solvent. For example, abnormal recoveries have been noted in matrices like cabbage, requiring modifications to standard methods.[2]
Q2: What is the most effective extraction method for lufenuron?
A: The "best" method depends on the matrix. For food and agricultural samples (e.g., cabbage, tomato, kumquats), the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and has shown good recoveries, typically between 87% and 105%.[2] For aqueous samples or for targeted cleanup, Solid-Phase Extraction (SPE) is a powerful alternative.[1][3][4] For high-fat matrices like salmon tissue, modified solvent extraction followed by cleanup steps has proven effective, achieving recoveries greater than 90%.[5]
Q3: My this compound internal standard also shows low recovery. What does this indicate?
A: When both the native analyte (lufenuron) and the isotopically labeled internal standard (IS) show poor recovery, it typically points to a systematic issue with the sample preparation process rather than analyte-specific degradation. The problem likely lies in the extraction or cleanup steps. Common causes include inefficient phase separation, analyte loss during solvent evaporation, or issues with the SPE or QuEChERS cleanup sorbents. Since the IS is designed to mimic the chemical behavior of the analyte, its loss indicates a physical loss during the procedure.
Q4: How can I minimize matrix effects during LC-MS/MS analysis?
A: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in complex samples.[6][7] Strategies to mitigate them include:
-
Effective Cleanup: Use dispersive SPE (d-SPE) cleanup steps after QuEChERS extraction. Common sorbents include PSA to remove organic acids and C18 to remove lipids.[8]
-
Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on ionization.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure.[9] This helps compensate for signal suppression or enhancement.[7][10]
-
Isotopically Labeled Internal Standards: Using this compound is a highly effective way to correct for matrix effects, as it co-elutes and experiences the same ionization effects as the native analyte.[9]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of both lufenuron and this compound | 1. Inefficient Extraction: The solvent (e.g., acetonitrile) is not effectively disrupting the analyte-matrix interaction. 2. Poor Phase Separation: In QuEChERS, the salting-out step may be incomplete, leaving water in the organic phase. 3. SPE Cartridge Breakthrough: The analyte is not retained on the SPE sorbent during loading or is lost during washing. 4. Incomplete Elution: The elution solvent is not strong enough to remove the analyte from the SPE cartridge. | 1. Ensure vigorous shaking/vortexing. For soil, consider acetone followed by partitioning with dichloromethane.[1] For QuEChERS, ensure the correct ratio of solvent to sample and salts.[2][8] 2. Use anhydrous magnesium sulfate (MgSO₄) to remove residual water. Ensure proper centrifugation. 3. Check the sample loading speed and solvent composition. Ensure the sorbent is properly conditioned.[11] 4. Use a stronger elution solvent. For some SPE methods, an additional column wash after elution may be required to recover all the analyte.[5] |
| Low recovery of lufenuron, but good recovery of this compound | 1. Analyte Degradation: Lufenuron may be degrading in the sample or during extraction. 2. Incorrect Spiking: The internal standard was added at the wrong stage, failing to account for losses. | 1. Check sample storage conditions and pH of extraction solvents. Lufenuron can be susceptible to hydrolysis at certain pH values. 2. Always add the internal standard at the very beginning of the sample preparation process, before any extraction steps, to accurately account for all procedural losses. |
| Good recovery but high variability (%RSD >15%) | 1. Inconsistent Sample Homogenization: The analyte is not evenly distributed in the sample matrix. 2. Inconsistent Pipetting/Weighing: Errors in sample, solvent, or standard volumes. 3. Variable Matrix Effects: The complexity of the matrix varies significantly between samples. | 1. Homogenize samples thoroughly (e.g., using a high-speed blender) before taking a subsample for extraction.[12] 2. Calibrate pipettes and balances regularly. 3. Improve the cleanup step to remove more interfering compounds. Consider using matrix-matched calibrants for quantification.[9] |
| Poor peak shape or signal suppression in LC-MS/MS | 1. Matrix Interference: Co-eluting matrix components are suppressing the analyte signal at the MS source.[7] 2. Suboptimal LC Conditions: The mobile phase is not suitable for the analyte, or the column is failing. | 1. Add or optimize a d-SPE cleanup step. For fatty matrices, a combination of PSA and C18 sorbents is often effective.[8] Dilute the final extract if sensitivity allows. 2. Optimize the LC gradient to better separate lufenuron from matrix interferences. Check column performance with a standard solution. |
Quantitative Data Summary
The following tables summarize recovery data from various studies. Note that results are highly dependent on the specific matrix and method used.
Table 1: Lufenuron Recovery Using QuEChERS Methodology in Various Matrices
| Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Cabbage | 0.5 - 5.0 | 101 - 112 | ≤ 9 | [2] |
| Cabbage & Soil | Not Specified | 87.8 - 104.8 | 6.2 - 11.5 | [2] |
| Kumquats | 0.005 - 0.5 | 82.3 - 102.8 | 1.1 - 9.4 | [13][14] |
| Grapes | 0.1, 0.5, 1.0 | 91.97 - 95.25 | Not Specified | [15] |
Table 2: Lufenuron Recovery in Animal Tissue
| Matrix | Fortification Levels (ng/g) | Average Recovery (%) | Coefficient of Variation (CV) (%) | Reference |
| Salmon & Trout | 650, 1300, 2600 | > 90 | < 10 | [5] |
Experimental Protocols
Protocol 1: Generic QuEChERS Method for Lufenuron in Plant-Based Matrices
(Adapted from methods for cabbage and tomato)[2][16]
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with an appropriate volume of this compound solution.
-
Solvent Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent (for general cleanup). For matrices with high fat content, add 50 mg of C18 sorbent.[8]
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Generic Solid-Phase Extraction (SPE) Method for Lufenuron in Aqueous Matrices
-
Sample Preparation: Centrifuge the water sample to remove particulates. Acidify to pH 4.[3]
-
SPE Cartridge Conditioning:
-
Sample Loading: Pass the prepared water sample through the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Cartridge Washing: Wash the cartridge with 5 mL of a wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
Sorbent Drying: Dry the cartridge under vacuum or nitrogen for 10-20 minutes to remove residual water.
-
Elution: Elute lufenuron from the cartridge by passing 5-10 mL of ethyl acetate through the sorbent. Collect the eluate.[3]
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow Diagrams
Caption: Standard QuEChERS workflow for lufenuron extraction.
Caption: Troubleshooting decision tree for low lufenuron recovery.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fda.gov [fda.gov]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Residue and dissipation dynamics of lufenuron in tomato fruit using QuEChERS methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Lufenuron-13C6 interference and cross-contamination issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lufenuron-13C6. The information addresses common issues related to interference and cross-contamination during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled internal standard for Lufenuron.[1] It is used in quantitative analytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of Lufenuron quantification in various matrices.[2] Stable isotope-labeled internal standards are crucial for correcting variations that can occur during sample preparation and analysis.
Q2: What are the common causes of interference when using this compound?
A2: The most common source of interference is isotopic contribution, also known as "cross-talk," from the unlabeled Lufenuron analyte to the this compound internal standard. This occurs because naturally abundant isotopes in the Lufenuron molecule can have a mass-to-charge ratio that overlaps with the signal of the this compound. This is particularly relevant for molecules like Lufenuron that contain chlorine atoms, which have significant natural isotopes.[3] Another potential issue is the presence of unlabeled Lufenuron as an impurity in the this compound standard.
Q3: How can I minimize cross-contamination in the laboratory when working with Lufenuron and this compound?
A3: To minimize cross-contamination, it is essential to follow good laboratory practices. This includes using dedicated glassware and syringes for standards, samples, and controls. Vials should be single-use whenever possible. It is also critical to thoroughly clean all equipment between analyses. When preparing samples, ensure that the working area is clean and that you are not introducing contaminants from other sources.
Troubleshooting Guides
Issue 1: Non-linear calibration curve and biased results.
Possible Cause: Isotopic interference from the native Lufenuron analyte is contributing to the signal of the this compound internal standard. This effect is more pronounced at high analyte-to-internal standard concentration ratios.[3]
Troubleshooting Steps:
-
Evaluate the Analyte Contribution: Analyze a high concentration standard of unlabeled Lufenuron and monitor the mass transition for this compound to quantify the percentage of signal cross-talk.
-
Adjust Internal Standard Concentration: Increasing the concentration of the this compound internal standard can reduce the relative contribution of the interference from the analyte, thereby minimizing bias.[3]
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Select a Different Precursor Ion: If possible, select a precursor ion for this compound that has minimal isotopic contribution from the unlabeled analyte. This may involve monitoring a less abundant isotope of the internal standard.[3]
-
Mathematical Correction: If the isotopic contribution is consistent and well-characterized, a mathematical correction can be applied to the data. However, this should be a last resort and requires thorough validation.
Quantitative Data Summary: Effect of Internal Standard Concentration on Assay Bias
The following table illustrates how increasing the concentration of a stable isotope-labeled internal standard (SIL-IS) for an analyte containing chlorine can reduce the analytical bias caused by isotopic cross-talk.
| SIL-IS Concentration | Observed Bias (%) |
| 0.7 mg/L | 36.9% |
| 14 mg/L | 5.8% |
This data is based on an example of a chlorinated compound and demonstrates a common trend. Actual bias will vary depending on the specific analyte and instrumentation.[3]
Issue 2: Poor recovery of Lufenuron during sample preparation.
Possible Cause: The sample matrix is complex, leading to inefficient extraction or matrix effects that suppress the instrument's signal. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis and may require optimization.[4]
Troubleshooting Steps:
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Optimize QuEChERS Protocol: The choice of extraction solvent and clean-up sorbents in the QuEChERS method is critical. For fatty matrices, a C18 sorbent may be necessary for lipid removal. For pigmented samples, graphitized carbon black (GCB) can be used, but it may also remove planar pesticides like Lufenuron, so its use should be carefully evaluated.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix effects.
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Evaluate Ionization Source: In some cases, changing the ionization source on the mass spectrometer (e.g., from electrospray ionization - ESI to atmospheric pressure chemical ionization - APCI) can improve performance and reduce matrix effects for Lufenuron analysis.[5]
Experimental Protocol: QuEChERS Sample Preparation for Lufenuron Analysis
This is a general protocol and may require optimization for specific matrices.
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Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
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Extraction: Add 10-15 mL of acetonitrile. Shake vigorously for 1 minute.
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Salting Out: Add magnesium sulfate and sodium chloride. Shake vigorously for 1 minute.
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Centrifugation: Centrifuge at >3000 rcf for 5 minutes.
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Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a 2 mL centrifuge tube containing a dSPE sorbent (e.g., PSA, C18). Vortex for 30 seconds.
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Final Centrifugation: Centrifuge at high speed for 2-5 minutes.
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Analysis: The supernatant is ready for LC-MS/MS analysis.
Visualizations
Caption: QuEChERS Experimental Workflow for Lufenuron Analysis.
Caption: Troubleshooting Logic for Non-Linear Calibration Curves.
References
Lufenuron-13C6 Calibration Curve Linearization Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with calibration curve linearization using Lufenuron-13C6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Lufenuron analysis non-linear, even when using this compound as an internal standard?
A1: Non-linearity in calibration curves, even with a stable isotope-labeled internal standard like this compound, is a known phenomenon in isotope dilution mass spectrometry (IDMS). The relationship between the isotope ratio and the mass ratio of the analyte to the internal standard is not inherently linear.[1][2] This non-linearity can be exacerbated by factors such as significant spectral overlap between the analyte (Lufenuron) and the isotopic standard (this compound).[1] Forcing a linear regression on an inherently non-linear relationship can lead to significant analytical errors, even if the coefficient of determination (R²) is greater than 0.99.[2]
Q2: What are the common causes of poor linearity or irreproducibility in my Lufenuron calibration curve?
A2: Beyond the inherent non-linearity of isotope dilution analysis, several experimental factors can contribute to poor linearity and reproducibility:
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High Concentration Effects: At high concentrations, you may observe detector saturation or the formation of dimers/trimers, leading to a non-linear response.[3]
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Matrix Effects: The sample matrix can enhance or suppress the ionization of the analyte and internal standard, affecting the response.[4][5] While a stable isotope-labeled internal standard can help compensate for these effects, significant matrix effects can still impact linearity.[6]
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Inappropriate Internal Standard Concentration: Using too much or too little this compound can lead to non-linear trends. A high concentration of the internal standard may improve linearity but can also increase the blank signal.[2]
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Cross-signal Contributions: There can be "cross-talk" or signal contribution between the analyte and the stable isotope-labeled internal standard, which can be problematic in a non-linear system.[7]
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Sample and Standard Preparation Errors: Inaccurate pipetting, especially with organic solvents, or inconsistencies in the solvent composition between standards and samples can lead to variable responses.[3]
Q3: Is it acceptable to use a non-linear regression model for my calibration curve?
A3: Yes, it is often more appropriate to use a non-linear regression model. Many analytical professionals and regulatory bodies are becoming more accepting of non-linear fits, such as quadratic regression, as long as the relationship is well-characterized with a sufficient number of calibration points.[8] For isotope dilution analysis, a specific three-parameter rational function, the Padé[1][1] approximant, can accurately describe the curve's curvature.[1]
Troubleshooting Guides
Guide 1: Addressing Non-Linearity in Your Calibration Curve
This guide provides a step-by-step approach to troubleshoot and manage non-linear calibration curves in your Lufenuron analysis.
Step 1: Evaluate the Extent of Non-Linearity
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Visually inspect the calibration curve.
-
Examine the residuals plot to identify any systematic trends.
-
Consider that even with a high R² value, significant error can be introduced by forcing a linear fit.[2]
Step 2: Optimize Experimental Conditions
-
Adjust Internal Standard Concentration: Experiment with different concentrations of this compound to find a balance between improved linearity and acceptable blank levels.[2]
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Narrow the Analytical Range: A narrower concentration range is more likely to exhibit a linear response.[2]
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Dilute High-Concentration Samples: If non-linearity is observed at the upper end of the curve, consider diluting samples that fall in this range.[8]
Step 3: Consider Alternative Regression Models
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Weighted Least Squares Regression: This method can be used to address heteroscedasticity (non-constant variance of the errors) and may provide a better linear fit.[8]
-
Quadratic Regression: A quadratic fit can often model the curvature of the data well.[8]
-
Padé[1][1] Approximant: For isotope dilution mass spectrometry, this specific non-linear model can provide a more accurate representation of the data.[1]
Experimental Protocols
Protocol 1: Preparation of Calibration Standards for Lufenuron Analysis
This protocol outlines the preparation of calibration standards for the quantification of Lufenuron using this compound as an internal standard.
Materials:
-
Lufenuron analytical standard
-
This compound internal standard
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Volumetric flasks
-
Calibrated micropipettes
Procedure:
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Prepare a Primary Stock Solution of Lufenuron: Accurately weigh a known amount of Lufenuron analytical standard and dissolve it in methanol to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
Prepare a Working Stock Solution of Lufenuron: Dilute the primary stock solution with methanol to create a working stock solution of a lower concentration (e.g., 10 µg/mL).
-
Prepare a Primary Stock Solution of this compound: Prepare a primary stock solution of this compound in methanol at a concentration similar to the Lufenuron primary stock solution.
-
Prepare a Working Internal Standard Solution: Dilute the this compound primary stock solution to a concentration that will be constant across all calibration standards and samples (e.g., 50 ng/mL).
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Prepare Calibration Standards: Serially dilute the Lufenuron working stock solution with a mixture of methanol and water (e.g., 80:20 v/v) to create a series of calibration standards at different concentrations. The validated calibration range for Lufenuron can be from 2.50–60.0 ng/mL.[9]
-
Spike with Internal Standard: Add a fixed volume of the working internal standard solution to each calibration standard. For example, add 10 µL of a 50,000 ng/mL internal standard solution to 100 µL of each calibration standard.[3]
-
Matrix Matching: If analyzing samples in a specific matrix (e.g., salmon tissue, plasma), it is recommended to prepare matrix-matched calibration standards by spiking the matrix extract with the Lufenuron and this compound solutions.
Quantitative Data Summary
Table 1: Example Calibration Curve Data for Lufenuron Analysis
| Lufenuron Concentration (ng/mL) | Lufenuron Peak Area | This compound Peak Area | Peak Area Ratio (Lufenuron / this compound) |
| 2.5 | 15,234 | 510,876 | 0.0298 |
| 5.0 | 31,056 | 515,234 | 0.0603 |
| 10.0 | 65,432 | 509,876 | 0.1283 |
| 20.0 | 135,876 | 512,345 | 0.2652 |
| 40.0 | 260,987 | 508,765 | 0.5130 |
| 60.0 | 375,432 | 511,987 | 0.7333 |
Visualizations
Caption: Workflow for Lufenuron analysis using LC-MS/MS.
Caption: Decision tree for troubleshooting non-linear curves.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 9. fda.gov [fda.gov]
Minimizing isotopic exchange of Lufenuron-13C6 during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isotopic exchange of Lufenuron-13C6 during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a stable isotope-labeled internal standard for Lufenuron. It is chemically identical to Lufenuron but contains six Carbon-13 (13C) atoms in place of Carbon-12 (12C) atoms. This mass difference allows it to be distinguished from the unlabeled Lufenuron in a mass spectrometer. It is used to improve the accuracy and precision of quantitative analysis by compensating for variations in sample preparation, injection volume, and instrument response.
Q2: Is isotopic exchange a common problem with this compound?
Isotopic exchange for 13C-labeled compounds, including this compound, is generally considered to be rare and unlikely under typical analytical conditions. The carbon-carbon and carbon-heteroatom bonds where the 13C isotopes are located are stable. However, while highly improbable, extreme analytical conditions could potentially lead to degradation of the molecule, which might be misinterpreted as isotopic exchange.
Q3: What are the primary factors that can affect the stability of Lufenuron during analysis?
The primary factor affecting Lufenuron stability is pH. Lufenuron is known to be less stable under alkaline (high pH) conditions.[1] Degradation can occur during sample preparation, storage, or within the analytical instrument's mobile phase if the pH is not controlled.
Q4: Can the choice of analytical instrumentation influence the stability of this compound?
Yes, the conditions within the liquid chromatography (LC) and mass spectrometry (MS) system can play a role. The pH of the mobile phase is a critical factor. Additionally, high temperatures in the ion source or other parts of the system could potentially contribute to the degradation of the analyte and its internal standard, although this is less common for Lufenuron.
Troubleshooting Guide: Minimizing Isotopic Exchange and Ensuring Accurate Quantification
This guide addresses specific issues that may arise during the analysis of Lufenuron using this compound as an internal standard.
Issue 1: Inconsistent or inaccurate quantitative results.
-
Possible Cause 1: Degradation of Lufenuron and/or this compound due to pH.
-
Troubleshooting Steps:
-
Check the pH of all solutions: Ensure that the pH of your sample extracts, reconstitution solvents, and mobile phases is neutral or slightly acidic. Lufenuron is more stable at a lower pH.
-
Mobile Phase Optimization: If using a high pH mobile phase is necessary for chromatographic reasons, minimize the time the sample is exposed to it. Consider using a mobile phase with a pH between 5 and 7.
-
Sample Storage: Store sample extracts in a neutral or slightly acidic buffer at low temperatures to prevent degradation over time.
-
-
-
Possible Cause 2: Matrix effects.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) to effectively remove matrix interferences.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for matrix-induced signal suppression or enhancement.
-
Dilution: If matrix effects are severe, diluting the sample extract can help to minimize their impact.
-
-
Issue 2: Suspected isotopic exchange of this compound.
While highly unlikely, if you have ruled out other potential causes for inaccurate results and still suspect isotopic exchange, here are some steps to investigate:
-
Troubleshooting Steps:
-
Analyze this compound Standard Alone: Prepare and inject a solution containing only this compound in the final mobile phase. Analyze the data to see if there is any detectable signal at the mass-to-charge ratio (m/z) of unlabeled Lufenuron.
-
Incubation Study: Incubate a solution of this compound in the sample matrix under the same conditions as your sample preparation procedure. Analyze the incubated solution to check for the appearance of unlabeled Lufenuron.
-
Vary LC-MS/MS Conditions: Experiment with different mobile phase compositions and pH values to see if the suspected exchange is dependent on these parameters.
-
Experimental Protocols
Below are detailed methodologies for the analysis of Lufenuron.
Table 1: Sample Preparation using a Modified QuEChERS Method
| Step | Procedure |
| 1. Homogenization | Homogenize 10 g of the sample (e.g., fruit, vegetable, or tissue) with 10 mL of acetonitrile. |
| 2. Spiking | Add the this compound internal standard solution to the homogenate. |
| 3. Extraction | Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute. |
| 4. Centrifugation | Centrifuge at 4000 rpm for 5 minutes. |
| 5. Dispersive SPE | Transfer an aliquot of the supernatant to a tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate. Vortex for 30 seconds. |
| 6. Final Centrifugation | Centrifuge at 4000 rpm for 5 minutes. |
| 7. Reconstitution | Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase. |
Table 2: LC-MS/MS Instrumental Parameters for Lufenuron Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitored Transitions | Lufenuron: m/z 511 -> 158; this compound: m/z 517 -> 164 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Visualizations
Diagram 1: General Workflow for Lufenuron Analysis
References
Technical Support Center: Enhancing Lufenuron Detection with Lufenuron-13C6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Lufenuron-13C6 to enhance the sensitivity of lufenuron detection.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in our lufenuron analysis?
A1: The primary advantage of using this compound is to improve the accuracy and precision of quantification in complex matrices. As a stable isotope-labeled internal standard (SIL-IS), this compound is chemically identical to lufenuron but has a different mass. This allows it to co-elute with the analyte and experience similar matrix effects (ion suppression or enhancement) and variations during sample preparation and injection. By normalizing the signal of the native lufenuron to that of the labeled standard, a more accurate and reproducible measurement can be achieved.
Q2: At what stage of the experimental workflow should this compound be added to the sample?
A2: this compound should be added at the very beginning of the sample preparation process, before any extraction or cleanup steps. This ensures that the internal standard can account for any analyte loss or variability throughout the entire workflow, from extraction and cleanup to chromatographic separation and detection.
Q3: What are the expected precursor and product ions for lufenuron and this compound in mass spectrometry?
A3: In positive ion mode electrospray ionization (ESI+), the expected precursor ion for lufenuron is [M+H]+ at m/z 510.9857. For this compound, the precursor ion will be shifted by the number of 13C atoms, typically resulting in an [M+6+H]+ ion. Common product ions for fragmentation can be found at m/z 158.0412 and 327.9725 for lufenuron.[1] It is crucial to optimize these transitions on your specific instrument.
Q4: Can I use a deuterated lufenuron standard instead of this compound?
A4: While deuterated standards are also used as internal standards, 13C-labeled standards like this compound are often preferred. Deuterated standards can sometimes exhibit a slight chromatographic shift (isotope effect) relative to the unlabeled analyte, which can lead to differential matrix effects. Carbon-13 labeling does not typically cause a noticeable retention time shift, ensuring that the analyte and internal standard experience the same matrix conditions.
Troubleshooting Guides
Poor Recovery of Lufenuron and/or this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction from Matrix | - Ensure the sample is adequately homogenized. For dry samples, consider adding water to achieve at least 80% hydration before extraction. - Verify that the extraction solvent (e.g., acetonitrile) is of high purity and the correct volume is being used. - Ensure vigorous shaking or vortexing during the extraction step to facilitate analyte transfer into the solvent. |
| Analyte Loss During Cleanup (dSPE) | - For acidic pesticides like lufenuron, the use of Primary Secondary Amine (PSA) in the cleanup step can sometimes lead to analyte loss. If low recovery is observed, consider reducing the amount of PSA or testing a cleanup tube without PSA. - If using Graphitized Carbon Black (GCB) for pigment removal, be aware that it can adsorb planar molecules. If lufenuron recovery is low in pigmented matrices, reduce the amount of GCB. |
| Precipitation of Analyte After Reconstitution | - If the final extract is evaporated and reconstituted in a mobile phase with a high aqueous content, lufenuron may precipitate due to its low water solubility. - To mitigate this, reconstitute in a small volume of organic solvent (e.g., methanol or acetonitrile) first, vortex to dissolve, and then add the aqueous component of the mobile phase. |
High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | - Verify that the this compound is co-eluting perfectly with the native lufenuron. A slight shift in retention time can expose them to different matrix interferences. - Ensure the sample cleanup is effective. Significant matrix components co-eluting with the analyte can cause inconsistent ion suppression or enhancement. |
| Internal Standard Purity Issues | - Confirm the isotopic purity of the this compound standard. The presence of unlabeled lufenuron in the internal standard solution will lead to inaccurate quantification. - Ensure the concentration of the internal standard is appropriate. A concentration that is too high or too low relative to the analyte can affect the linearity of the response. |
| Instrumental Instability | - Check for fluctuations in the spray stability of the mass spectrometer's ion source. A dirty or improperly positioned source can lead to inconsistent ionization. - Verify the stability of the LC pump flow rate. Inconsistent gradients can cause shifts in retention time and affect reproducibility. |
Chromatographic Issues
| Potential Cause | Troubleshooting Steps |
| Peak Tailing or Fronting | - Acidic mobile phase additives (e.g., formic acid) can improve the peak shape of acidic compounds like lufenuron. - Ensure the column is not overloaded. If peak fronting is observed, try injecting a smaller volume or diluting the sample. - A partially blocked frit or a void in the column can also cause poor peak shape. Consider flushing the column or replacing it if the problem persists. |
| Retention Time Shifts | - Ensure the mobile phase composition is accurate and consistent. Small variations in pH or solvent ratio can affect retention time. - Check for temperature fluctuations in the column oven. A stable column temperature is crucial for reproducible retention times. - Ensure the LC system is fully equilibrated before starting the analytical run. |
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Lufenuron Analysis
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 3.5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[2] |
| Lufenuron Transition (m/z) | Precursor: 511.0, Product: 328.0 (example) |
| This compound Transition (m/z) | Precursor: 517.0, Product: 334.0 (example) |
Table 2: Representative Performance Data for Lufenuron Analysis using QuEChERS and LC-MS/MS
| Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (ng/g) |
| Peas | 10 | 95 | < 10 | 0.61[2] |
| Green Beans | 10 | 92 | < 10 | 0.61[2] |
| Chili Peppers | 10 | 88 | < 15 | 0.61[2] |
| Salmon | 650 - 2600 | > 90 | < 10 | 96[3] |
Experimental Protocols
Protocol 1: Lufenuron Analysis in Fruit Matrix using QuEChERS and LC-MS/MS
-
Sample Homogenization: Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake for 1 minute and then centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO4, 150 mg PSA).
-
Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for lufenuron analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Technical Support Center: Troubleshooting Lufenuron-13C6 Signal Variability
Welcome to the technical support center for addressing signal variability in replicate injections of Lufenuron-13C6. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during quantitative analysis using this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of Lufenuron, where six Carbon-12 atoms are replaced with Carbon-13 atoms.[1][2][3] It is considered an ideal internal standard (IS) for quantitative liquid chromatography-mass spectrometry (LC-MS) analysis. Because its physicochemical properties are nearly identical to the unlabeled analyte (Lufenuron), it co-elutes and experiences similar ionization effects, allowing it to compensate for variability during sample preparation and analysis.[4][5][6]
Q2: What are the common causes of signal variability for this compound in replicate injections?
Signal variability of an internal standard like this compound can arise from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer source.[5][7][8][9]
-
Sample Preparation Inconsistencies: Errors in aliquoting, extraction, or dilution can lead to variations in the final concentration of the internal standard.[4]
-
LC-MS System Issues: Problems with the injector, pump, column, or mass spectrometer can all contribute to signal instability.[10][11][12]
-
Carryover: Residual analyte or internal standard from a previous injection can carry over into the next, causing artificially high signals.[13][14][15]
-
Standard Integrity: Improper storage and handling of the this compound stock and working solutions can lead to degradation or changes in concentration.[16][17]
Q3: What is an acceptable level of variability for an internal standard signal?
While there is no universally fixed value, a common benchmark in regulated bioanalysis suggests that the peak area variation of the internal standard should ideally be within 15-20% across a batch of samples.[18] However, the acceptable range can depend on the specific assay, matrix, and regulatory guidelines being followed. Consistent and stable internal standard response is a key indicator of a robust and reliable method.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound signal variability.
Problem: Inconsistent this compound Peak Area in Replicate Injections
Before making any changes to the system, carefully review your data. Look for patterns in the signal variability:
-
Gradual Decrease: Could indicate sample degradation, column fouling, or a leak in the system.[10]
-
Gradual Increase: May suggest carryover or an issue with the mobile phase.[18]
-
Random Fluctuation: Often points to an intermittent issue with the autosampler, pump, or mass spectrometer.[10][11][19]
-
Sudden Drop or Spike: Could be due to a single problematic sample, an air bubble in the system, or a temporary instrument malfunction.[4][19]
The following workflow can help you systematically identify the root cause of the signal instability.
Caption: A logical workflow for troubleshooting internal standard signal variability.
Protocol 1: Evaluating Autosampler and System Precision
-
Prepare a fresh solution of this compound in the initial mobile phase or a weak solvent at a concentration representative of your samples.
-
Make at least six replicate injections from the same vial.
-
Calculate the Relative Standard Deviation (RSD) of the peak areas. A high RSD (>5-10%) suggests a problem with the autosampler, pump, or system stability.[11][19]
Protocol 2: Diagnosing Carryover
-
Inject a high-concentration sample or standard.
-
Immediately follow with one or more blank injections (mobile phase or the sample matrix without the analyte or IS).
-
Monitor for the presence of the this compound peak in the blank injections. The presence of a peak indicates carryover.[13][14]
-
To mitigate carryover:
Protocol 3: Assessing Matrix Effects
-
Post-Column Infusion:
-
Continuously infuse a solution of this compound into the mobile phase flow after the analytical column using a T-fitting.
-
Inject a blank, extracted matrix sample.
-
A dip in the otherwise stable baseline signal at the retention time of co-eluting matrix components indicates ion suppression. An increase indicates ion enhancement.[8]
-
-
Comparison of Standards:
-
Prepare a calibration curve of this compound in a neat solvent.
-
Prepare a separate calibration curve in an extracted blank matrix.
-
A significant difference in the slopes of the two curves is indicative of matrix effects.[7]
-
Data Presentation
The following tables provide examples of how to structure your data to identify trends in signal variability.
Table 1: Replicate Injection Precision Analysis
| Injection # | Peak Area | Deviation from Mean |
| 1 | 1,520,000 | 1.3% |
| 2 | 1,480,000 | -1.3% |
| 3 | 1,550,000 | 3.3% |
| 4 | 1,470,000 | -2.0% |
| 5 | 1,510,000 | 0.7% |
| 6 | 1,490,000 | -0.7% |
| Mean | 1,503,333 | |
| Std Dev | 29,439 | |
| RSD (%) | 1.96% |
In this example, the low RSD suggests the instrument is performing well, and the source of variability is likely related to the samples themselves.
Table 2: Carryover Assessment
| Injection | Sample Type | This compound Peak Area |
| 1 | High Conc. Standard | 8,500,000 |
| 2 | Blank 1 | 125,000 |
| 3 | Blank 2 | 5,000 |
| 4 | Blank 3 | Not Detected |
The presence of a significant peak in "Blank 1" that diminishes in subsequent blanks is a clear indicator of sample carryover.
Table 3: Matrix Effect Evaluation
| Concentration (ng/mL) | Peak Area (Neat Solvent) | Peak Area (Extracted Matrix) | % Signal Suppression |
| 10 | 150,000 | 95,000 | 36.7% |
| 50 | 760,000 | 470,000 | 38.2% |
| 100 | 1,520,000 | 930,000 | 38.8% |
| 500 | 7,550,000 | 4,600,000 | 39.1% |
Consistent signal suppression across the concentration range indicates a significant matrix effect that needs to be addressed through improved sample cleanup or chromatographic separation.
Signaling Pathways and Workflows
The following diagram illustrates the relationship between potential causes and their effect on the this compound signal.
Caption: Causes and effects leading to internal standard signal variability.
References
- 1. axios-research.com [axios-research.com]
- 2. [13C6]-Lufenuron | 103055-07-8 unlabeled | Stable labeled standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Optimizing MS parameters with an unstable signal - Chromatography Forum [chromforum.org]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. ilsi-india.org [ilsi-india.org]
- 18. researchgate.net [researchgate.net]
- 19. Decreasing Peak Area, poor reproducibility - Chromatography Forum [chromforum.org]
Method validation challenges for lufenuron analysis with Lufenuron-13C6
Welcome to the technical support center for lufenuron analysis using Lufenuron-13C6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation and to troubleshoot common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for lufenuron analysis?
A1: Using a stable isotope-labeled (SIL) internal standard like this compound is the gold standard in quantitative mass spectrometry, particularly in complex matrices. Because this compound is chemically identical to lufenuron, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to accurately compensate for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification of lufenuron.
Q2: What are the main advantages of a 13C-labeled internal standard over a deuterated (2H) one?
A2: While both are types of SIL internal standards, 13C-labeled standards are often preferred for a few key reasons. Deuterated standards can sometimes exhibit a slight chromatographic shift, eluting slightly earlier than the non-labeled analyte. This can lead to incomplete compensation for matrix effects if the interfering compounds elute exactly with the analyte. 13C-labeled standards have a much smaller to negligible chromatographic shift, ensuring more accurate correction. Additionally, the C-H bonds in deuterated standards can sometimes be less stable, potentially leading to back-exchange with protons from the solvent, which would compromise the integrity of the standard.
Q3: What are the most common challenges I might face during method validation for lufenuron analysis with this compound?
A3: The most common challenges include:
-
Matrix Effects: Even with a SIL internal standard, significant ion suppression or enhancement from complex matrices (e.g., plasma, tissue extracts, food samples) can impact sensitivity and linearity.
-
Extraction Recovery: Lufenuron is a relatively non-polar molecule, and achieving consistent and high recovery from complex sample matrices can be challenging.
-
Linearity and Range: Establishing a linear calibration curve over the desired concentration range can be difficult, especially at the lower and upper limits of quantification.
-
Specificity and Interferences: Endogenous or exogenous compounds in the matrix may co-elute and interfere with the detection of lufenuron or its internal standard.
Q4: Can I use a single calibration curve for different matrices?
A4: It is highly recommended to perform matrix-matched calibrations for each different matrix type. Matrix effects can vary significantly between different sample types (e.g., plasma vs. liver tissue). Using a calibration curve prepared in a solvent or a different matrix can lead to inaccurate quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for Lufenuron and this compound
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. If the peak shape improves, the original sample was too concentrated. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. A strong solvent can cause peak distortion. |
| Column Contamination or Degradation | Wash the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol). If the problem persists, consider replacing the column. |
| Secondary Interactions with Column | Add a small amount of a modifier like formic acid or ammonium formate to the mobile phase to improve peak shape by reducing silanol interactions. |
Issue 2: High Variability in this compound Response
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review the sample preparation workflow for consistency. Ensure complete and uniform vortexing, centrifugation, and evaporation steps. |
| Internal Standard Addition Error | Verify the concentration and volume of the this compound spiking solution. Ensure it is added consistently to all samples and standards. |
| Degradation of this compound | Check the stability of the internal standard in the storage solvent and in processed samples under the experimental conditions. Prepare fresh stock and working solutions. |
| Injector Issues | Perform an injector performance test to check for leaks or blockages. Ensure the injection volume is accurate and reproducible. |
Issue 3: Inaccurate Quantification Despite Using this compound
| Possible Cause | Troubleshooting Step |
| Non-co-elution of Lufenuron and this compound | While unlikely with a 13C-labeled standard, confirm co-elution by overlaying the chromatograms of the analyte and internal standard. Optimize chromatography if necessary. |
| Differential Matrix Effects | In cases of extreme matrix complexity, even a SIL internal standard may not perfectly compensate. Evaluate different sample cleanup techniques (e.g., SPE, LLE) to reduce matrix load. |
| Cross-talk between MRM Transitions | Ensure that the MRM transitions for lufenuron and this compound are specific and that there is no isotopic contribution from the analyte to the internal standard channel, or vice versa. |
| Impurity in Internal Standard | Verify the purity of the this compound standard. The presence of unlabeled lufenuron as an impurity will lead to an overestimation of the analyte concentration. |
Quantitative Data Summary
The following table summarizes typical validation parameters for a generic LC-MS/MS method for lufenuron analysis. These values should be established and validated for each specific matrix and instrument.
| Parameter | Acceptance Criteria | Example Data (Plasma Matrix) |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect (% Suppression/Enhancement) | Monitored, compensated by IS | -30% to -15% (compensated) |
Experimental Protocols
Generic LC-MS/MS Method for Lufenuron in Plasma
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
-
LC-MS/MS Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Lufenuron: Q1 510.0 -> Q3 490.0
-
This compound: Q1 516.0 -> Q3 496.0
-
-
(Note: MRM transitions should be optimized for the specific instrument used.)
-
Visualizations
Caption: Experimental workflow for lufenuron analysis.
Validation & Comparative
Lufenuron-¹³C₆ Versus Deuterated Lufenuron: A Comparative Guide for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. Stable isotopically labeled (SIL) versions of the analyte are widely regarded as the gold standard for internal standards. This guide provides a comprehensive comparison of two such SILs for the insecticide lufenuron: Lufenuron-¹³C₆ and deuterated lufenuron.
Executive Summary
| Feature | Lufenuron-¹³C₆ | Deuterated Lufenuron | Recommendation |
| Chemical Identity | Chemically identical to lufenuron, with six ¹²C atoms replaced by ¹³C atoms. | Lufenuron with one or more hydrogen atoms replaced by deuterium. | Lufenuron-¹³C₆ is preferred for its closer chemical identity. |
| Chromatographic Co-elution | Expected to co-elute perfectly with unlabeled lufenuron. | May exhibit a slight retention time shift, eluting slightly earlier than the native analyte. | Lufenuron-¹³C₆ offers superior co-elution, which is critical for accurate matrix effect compensation. |
| Isotopic Stability | ¹³C isotopes are stable and do not exchange. | Deuterium atoms can be susceptible to back-exchange with protons from the solvent, especially at certain pH values. | Lufenuron-¹³C₆ provides greater isotopic stability and reliability. |
| Mass Difference | A mass shift of +6 Da from the most abundant isotopologue of lufenuron. | Mass shift depends on the number of deuterium atoms incorporated. | Both can provide a sufficient mass shift, but the stability of the ¹³C label is the key advantage. |
| Availability and Cost | May be less readily available and more expensive to synthesize. | Generally more common and less expensive than ¹³C-labeled standards. | Cost-benefit analysis is necessary, but the superior performance of Lufenuron-¹³C₆ often justifies the higher cost for regulated bioanalysis. |
Data Presentation: A Comparative Overview
The following tables present hypothetical yet representative data illustrating the potential performance differences between Lufenuron-¹³C₆ and deuterated lufenuron in a typical LC-MS/MS analysis.
Table 1: Chromatographic Retention Time
| Analyte/Internal Standard | Retention Time (minutes) | Retention Time Shift (Relative to Lufenuron) |
| Lufenuron | 5.25 | - |
| Lufenuron-¹³C₆ | 5.25 | 0.00 |
| Deuterated Lufenuron (D₄) | 5.23 | -0.02 |
Table 2: Matrix Effect Evaluation
| Matrix | Internal Standard | Analyte Peak Area (without IS) | IS Peak Area | Analyte/IS Ratio | % Matrix Effect |
| Solvent | Lufenuron-¹³C₆ | 100,000 | 102,000 | 0.98 | - |
| Plasma | Lufenuron-¹³C₆ | 75,000 | 76,500 | 0.98 | 0% |
| Solvent | Deuterated Lufenuron (D₄) | 100,000 | 101,500 | 0.985 | - |
| Plasma | Deuterated Lufenuron (D₄) | 75,000 | 78,000 | 0.962 | -2.3% |
Table 3: Stability Assessment (Post-Preparative)
| Storage Condition (24h in Autosampler) | Internal Standard | Analyte/IS Ratio (Initial) | Analyte/IS Ratio (Final) | % Change |
| pH 4 | Lufenuron-¹³C₆ | 1.02 | 1.02 | 0.0% |
| pH 9 | Lufenuron-¹³C₆ | 1.01 | 1.01 | 0.0% |
| pH 4 | Deuterated Lufenuron (D₄) | 1.03 | 1.03 | 0.0% |
| pH 9 | Deuterated Lufenuron (D₄) | 1.02 | 0.99 | -2.9% |
Experimental Protocols
The following are detailed methodologies for key experiments that would be performed to compare Lufenuron-¹³C₆ and deuterated lufenuron.
Chromatographic Co-elution and Matrix Effect Assessment
Objective: To determine the chromatographic retention time difference between lufenuron and each internal standard and to evaluate the ability of each internal standard to compensate for matrix-induced signal suppression or enhancement.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of lufenuron and each internal standard (Lufenuron-¹³C₆ and deuterated lufenuron) in methanol.
-
Prepare two sets of samples:
-
Set A (Solvent): Spike lufenuron and the respective internal standard into a mixture of methanol and water (50:50, v/v).
-
Set B (Matrix): Spike lufenuron and the respective internal standard into extracted blank plasma.
-
-
The final concentration of lufenuron should be the same in all samples, and the concentration of the internal standard should be consistent across the samples in which it is used.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good peak shape and separation (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for lufenuron, Lufenuron-¹³C₆, and deuterated lufenuron.
-
-
Data Analysis:
-
Compare the retention times of lufenuron and each internal standard.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
-
For the samples containing the internal standard, assess the consistency of the analyte-to-internal standard peak area ratio between the solvent and matrix samples.
-
Isotopic Stability Assessment
Objective: To evaluate the stability of the isotopic label on the deuterated lufenuron, particularly with respect to back-exchange.
Protocol:
-
Sample Preparation:
-
Prepare solutions of deuterated lufenuron in mobile phase compositions buffered at different pH values (e.g., pH 4, pH 7, and pH 9).
-
Prepare a parallel set of solutions with Lufenuron-¹³C₆ as a stable control.
-
Analyze the samples immediately after preparation (T=0).
-
Store the samples under typical autosampler conditions (e.g., 4°C) for an extended period (e.g., 24 or 48 hours).
-
-
LC-MS/MS Analysis:
-
Analyze the stored samples using the same LC-MS/MS method as described above.
-
-
Data Analysis:
-
Monitor the peak area of the internal standard at each time point.
-
For deuterated lufenuron, look for any appearance of a signal at the mass transition of unlabeled lufenuron, which would indicate back-exchange.
-
Compare the analyte-to-internal standard area ratios over time for both internal standards. A change in the ratio for the deuterated standard, especially at basic pH, could indicate instability.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the theoretical basis for the superiority of ¹³C-labeled internal standards.
Caption: Workflow for comparing internal standards.
A Guide to Inter-Laboratory Lufenuron Analysis: Enhancing Accuracy with Lufenuron-¹³C₆
This guide provides a comparative overview of analytical methodologies for the quantification of lufenuron, a key insecticide used in agriculture and veterinary medicine. It emphasizes the use of Lufenuron-¹³C₆ as a stable isotope-labeled internal standard to ensure accuracy and reproducibility, particularly in the context of inter-laboratory comparisons. The data and protocols presented are compiled from validated methods to assist researchers, scientists, and drug development professionals in establishing robust analytical frameworks.
Introduction to Lufenuron Analysis
Lufenuron is a benzoylurea pesticide that inhibits the production of chitin in insects, preventing larvae from molting.[1] Its accurate quantification in various matrices, from agricultural products to animal tissues, is crucial for regulatory compliance, safety assessment, and environmental monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for its high sensitivity and specificity.[2][3]
The use of a stable isotope-labeled internal standard, such as Lufenuron-¹³C₆, is critical for high-quality quantitative analysis. This approach, known as a stable isotope dilution assay (SIDA), corrects for variations in sample preparation and matrix effects during analysis.[2] By adding a known quantity of Lufenuron-¹³C₆ to the sample at the beginning of the workflow, any loss of the target analyte during extraction or ionization suppression/enhancement in the mass spectrometer is mirrored by the internal standard. This ensures a highly accurate and precise measurement of the analyte concentration, a vital component for achieving consistency across different laboratories.
Experimental Protocol: Lufenuron Analysis in Animal Tissue via LC-MS/MS
The following protocol is adapted from a validated method for the determination of lufenuron in animal tissue and incorporates the use of Lufenuron-¹³C₆ as an internal standard.[4][5]
1. Sample Preparation and Fortification:
-
Homogenize 2 grams of tissue sample until uniform.
-
Fortify the sample with a known concentration of Lufenuron-¹³C₆ solution to serve as the internal standard.
2. Extraction:
-
Add 10 mL of acetonitrile to the homogenized sample.
-
Shake vigorously for 15-20 minutes.
-
Centrifuge the sample to separate the supernatant from the solid tissue matrix.
3. Cleanup (If Necessary):
-
For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove interfering substances.
-
Condition the SPE cartridge, load the supernatant, wash with a water/methanol solution, and elute the analyte with acetonitrile or ethyl acetate.
4. Final Preparation:
-
Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Transfer the final solution to an autosampler vial for injection.
5. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both lufenuron and Lufenuron-¹³C₆.
-
Data Presentation: Comparison of Analytical Method Performance
While a formal multi-laboratory round-robin test for lufenuron using Lufenuron-¹³C₆ is not publicly available, performance data from method validation and single-lab comparisons demonstrate the reliability of LC-MS/MS based approaches. The following table summarizes key performance metrics from different studies.
| Parameter | Method | Matrix | Result | Reference |
| Inter-Laboratory Comparison | LC-MS/MS | Salmon Tissue | Results from two laboratories were determined to be "statistically equivalent". | [4] |
| Recovery | LC-MS/MS | Salmon & Trout | > 90% | [4] |
| Precision (CV) | LC-MS/MS | Salmon & Trout | < 10% | [4] |
| Limit of Quantitation (LOQ) | LC-MS/MS with ¹³C₆-Lufenuron | Blood | 10 ng/mL | [5] |
| Method Detection Limit (MDL) | LC-MS/MS | Salmon & Trout | 96 ng/g | [4] |
| Linearity (r²) | GC-MS | Wheat Flour | 0.998 | [7] |
| Recovery | HPLC | Abamectin & Lufenuron 5%EC | 99.93% | [1] |
| Recovery | QuEChERS-HPLC-MS/MS | Kumquats | 82.3–102.8% |
Visualizations: Workflows and Mechanisms
Visual diagrams help clarify complex processes. Below are representations of the analytical workflow and lufenuron's biological mechanism of action.
Caption: Experimental workflow for lufenuron analysis using a stable isotope-labeled internal standard.
Caption: Lufenuron's mechanism of action, inhibiting the chitin synthase enzyme in insects.
References
- 1. apps.who.int [apps.who.int]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. shimadzu.com [shimadzu.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an Analytical Method for Lufenuron Utilizing Lufenuron-13C6
This guide provides a comprehensive comparison of analytical methods for the quantification of lufenuron, with a particular focus on the benefits of employing Lufenuron-13C6 as an internal standard. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component in developing robust and accurate analytical methods, particularly for complex matrices encountered in food safety and environmental analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Method Performance Comparison
The inclusion of an internal standard that closely mimics the analyte's chemical and physical properties, such as this compound for lufenuron analysis, significantly enhances the reliability of the analytical method. It effectively compensates for variations in sample preparation, injection volume, and instrument response. The following tables summarize the performance characteristics of different analytical methods for lufenuron determination, highlighting the advantages of methods utilizing an internal standard.
Table 1: Comparison of Linearity and Calibration Range
| Method Description | Calibration Range | Correlation Coefficient (r²) | Internal Standard | Reference |
| LC-MS/MS in Salmon and Trout | 2.50–60.0 ng/mL (equivalent to 188–4,500 ng/g in tissue) | Not Specified | Not Specified | [1] |
| LC-ESI-MS/MS in Vegetables | 1–100 µg/L | 0.9997 (grapes), 0.9964 (grape leaves) | Not Specified | [2] |
| RP-HPLC for Bulk and Tablet Forms | 20-80 µg/ml | 0.9999 | None (External Standard) | [3] |
| LC-MS/MS with this compound | (Anticipated) 1-100 ng/mL | >0.99 | This compound |
Table 2: Comparison of Accuracy and Precision
| Method Description | Matrix | Fortification Levels | Recovery (%) | Relative Standard Deviation (%RSD) | Internal Standard | Reference |
| LC-MS/MS | Salmon and Trout | 650, 1300, 2600 ng/g | >90 | <10 | Not Specified | [1] |
| LC-ESI-MS/MS | Kumquats | 0.005–0.5 mg/kg | 82.3–102.8 | 1.1–9.4 | Not Specified | [2] |
| RP-HPLC | Napa Cabbage | Not Specified | 97-116 (intraday), 89-106 (interday) | <20 | None (External Standard) | [4] |
| LC-MS/MS with this compound | Various | (Anticipated) Low, Medium, High | (Anticipated) 95-105 | (Anticipated) <15 | This compound |
Table 3: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method Description | Matrix | LOD | LOQ | Internal Standard | Reference |
| LC-MS/MS | Salmon | 96 ng/g (MDL) | Not Specified | Not Specified | [1] |
| LC-ESI-MS/MS | Green Beans, Peas, Chili Peppers | 0.61 µg/kg | Not Specified | Not Specified | [5] |
| LC-MS/MS | Blood | Not Specified | 10 ng/mL | This compound | [6] |
| LC-MS/MS with this compound | Various | (Anticipated) <0.5 µg/kg | (Anticipated) <1.5 µg/kg | This compound |
Experimental Protocols
A detailed methodology for the validation of an analytical method for lufenuron using this compound as an internal standard is provided below. This protocol is based on established methods and best practices in analytical chemistry.[1][5][7]
Reagents and Materials
-
Lufenuron analytical standard (purity ≥ 98%)
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
QuEChERS extraction salts and cleanup sorbents
Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of lufenuron and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with acetonitrile to create a calibration curve ranging from 1 to 100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 50 ng/mL in acetonitrile.
Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard spiking solution.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup using appropriate sorbents (e.g., PSA, C18, GCB).
-
Centrifuge and filter the supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on optimization.[5]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for both lufenuron and this compound.
-
Method Validation Parameters
The method should be validated according to international guidelines (e.g., ICH, SANCO) for the following parameters:
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no interference at the retention time of lufenuron and this compound.
-
Linearity and Range: Analyze the calibration standards in triplicate to establish the linear range and determine the correlation coefficient.[3]
-
Accuracy (Recovery): Spike blank matrix samples at three different concentration levels (low, medium, and high) in quintuplicate and calculate the percentage recovery.[3]
-
Precision (Repeatability and Intermediate Precision): Analyze spiked samples on the same day (repeatability) and on different days with different analysts (intermediate precision) to determine the %RSD.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte by comparing the response of the analyte in the matrix with the response in a pure solvent.
-
Stability: Assess the stability of the analyte in stock solutions and in processed samples under different storage conditions.
Visualizations
The following diagrams illustrate the key workflows and relationships in the analytical method validation process.
Caption: Experimental workflow for lufenuron analysis.
Caption: Role of this compound in mitigating analytical variability.
References
Lufenuron Quantification: A Comparative Guide to Isotopic and Non-Isotopic Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lufenuron is critical for pharmacokinetic studies, residue analysis, and formulation development. This guide provides a comparative overview of analytical methodologies, with a focus on the use of Lufenuron-13C6 as an internal standard to enhance data quality. We present a summary of performance data from various methods and detailed experimental protocols to assist in method selection and implementation.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as stable isotope dilution analysis (SIDA), offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response. The co-elution of the analyte and its heavy-labeled internal standard ensures that any losses or enhancements experienced by the analyte are mirrored by the internal standard, leading to a more reliable quantification.
Performance Comparison of Lufenuron Quantification Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of lufenuron. While specific data for a validated method using this compound is limited in publicly available literature, the provided data for alternative methods serves as a benchmark for evaluating analytical performance.
Table 1: Performance of LC-MS/MS Method with 13C6-Lufenuron Internal Standard
| Matrix | Internal Standard | Method | LOQ | Reference |
| Salmon Blood | 13C6-Lufenuron | LC-MS/MS | 10 ng/mL | --INVALID-LINK-- |
Table 2: Performance of Alternative Lufenuron Quantification Methods
| Method | Matrix | Internal Standard | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Salmon & Trout Tissue | None (eliminated) | Not specified | 96 ng/g (MDL) | Not specified | >90 | <10 | --INVALID-LINK-- |
| GC-MS | Wheat Flour | Not specified | 0.998 | 5 ng/mL | 50 ng/mL | 98.23 ± 2.52 | Not specified | --INVALID-LINK-- |
| HPLC-UV | Napa Cabbage | Not specified | >0.97 | ≤0.05 mg/kg | 1 mg/kg | 129-213 (intraday/interday) | <20 | --INVALID-LINK-- |
| LC-ESI-MS/MS | Green Beans, Peas, Chili Peppers | Not specified | Not specified | 0.61 µg/kg | Not specified | Not specified | Not specified | --INVALID-LINK-- |
| HPLC-MS/MS | Kumquats | Not specified | Not specified | Not specified | 0.005 mg/kg | 82.3-102.8 | 1.1-9.4 | --INVALID-LINK-- |
| LC-MS/MS | Cabbage | Not specified | Not specified | Not specified | 0.01 mg/kg | 88-110 | <12.4 | --INVALID-LINK-- |
Experimental Protocols
Below are detailed methodologies for lufenuron quantification. While a specific, detailed protocol for the this compound method is not publicly available, the principles of stable isotope dilution would be applied to a standard LC-MS/MS workflow.
General Workflow for Lufenuron Quantification using this compound (Conceptual)
This conceptual workflow illustrates the key steps in a stable isotope dilution LC-MS/MS method for lufenuron quantification.
Caption: Conceptual workflow for lufenuron quantification using this compound.
Protocol 1: LC-MS/MS for Lufenuron in Salmon and Trout Tissue (without Internal Standard)
This method was developed by the US Food and Drug Administration (FDA).[1]
-
Sample Preparation:
-
Homogenize 2.00 g (± 0.05 g) of tissue with dry ice.
-
Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at 6000 rpm for 5 minutes at 5°C.
-
Transfer 1.00 mL of the supernatant (acetonitrile layer) to a 15 mL polypropylene tube and dilute to a final volume of 10.0 mL with acetonitrile.
-
Vortex and filter the extract through a 0.45 µm PTFE syringe filter.
-
-
LC-MS/MS Conditions:
-
Instrument: Agilent 1200 HPLC coupled to an AB SCIEX 5500 QTrap mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), negative ion mode.
-
Column: Waters XSelect CSH C18 (75 mm x 2.1 mm, 3.5 µm).
-
Injection Volume: 3 µL.
-
Mobile Phase: Gradient of water and methanol (specific gradient not detailed).
-
MRM Transitions: m/z 509 → 326 (quantifier), with two other qualifier transitions.
-
Protocol 2: GC-MS for Lufenuron in Wheat Flour
This method provides an alternative chromatographic technique for lufenuron analysis.[1]
-
Sample Preparation:
-
Weigh 5 g of wheat flour into a 50 mL centrifuge tube.
-
Add 10 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (specific model not detailed).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C (hold 1 min), ramp to 280°C at 10°C/min (hold 10 min).
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions: m/z 141, 181, 326.
-
The Advantage of Isotopic Internal Standards
The use of a stable isotope-labeled internal standard like this compound provides a more robust and reliable quantification by correcting for various sources of error inherent in the analytical process.
Caption: How this compound mitigates analytical errors.
References
Comparison of different internal standards for lufenuron analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lufenuron, a benzoylurea insecticide, is critical in various fields, from environmental monitoring to veterinary medicine. The choice of an appropriate internal standard is paramount for achieving reliable results in chromatographic analyses, particularly with complex matrices. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides an objective comparison of different internal standards and methodologies for lufenuron analysis, supported by available experimental data.
Comparison of Internal Standard Strategies
The selection of an internal standard for lufenuron analysis typically falls into one of three categories: an isotopically labeled internal standard, a structurally similar compound (structural analog), or performing the analysis without an internal standard. Each approach has its own advantages and disadvantages in terms of accuracy, precision, cost, and availability.
| Internal Standard Type | Key Advantages | Key Disadvantages |
| Isotopically Labeled | - Co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.- High specificity and minimal interference. | - Can be expensive and may not be commercially available for all analytes.- Requires mass spectrometry for detection. |
| Structural Analog | - More affordable and readily available than isotopically labeled standards.- Can provide good correction for extraction and injection variability. | - May not co-elute perfectly with the analyte, leading to incomplete correction for matrix effects.- Potential for chromatographic interference with other matrix components. |
| None (External Standard) | - Simplest and most cost-effective approach.- Suitable for methods with highly efficient and reproducible extraction procedures and minimal matrix effects. | - Does not correct for variability in sample preparation, injection volume, or matrix-induced signal suppression or enhancement.- May lead to lower accuracy and precision, especially in complex matrices. |
Quantitative Performance Data
The following table summarizes the performance data from studies utilizing different internal standard strategies for lufenuron analysis. It is important to note that the data are from different studies and matrices, which can influence the results.
| Internal Standard | Matrix | Analytical Method | Recovery (%) | Precision (RSD %) | Limit of Quantitation (LOQ) |
| ¹³C₆-Lufenuron | Salmon Blood | LC-MS/MS | Not Reported | Not Reported | 10 ng/mL[1] |
| None | Salmon Tissue | LC-MS/MS | >90 | <10 | 96 ng/g[2] |
| None | Wheat Flour | GC-MS | 98.23 ± 2.52 | 2.52 | 50 ng/mL[3] |
| None | Pomegranate | HPLC-UVD | 72.45 - 113.90 | 0.80 - 11.75 | 0.01 mg/kg |
Experimental Protocols
Method 1: Lufenuron Analysis using ¹³C₆-Lufenuron as Internal Standard (in Salmon Blood)
While a detailed public protocol is not available, a typical LC-MS/MS method for pesticide residue analysis using an isotopically labeled internal standard would involve the following steps. This protocol is based on the information from the FAO report on lufenuron[1].
1. Sample Preparation:
- A known volume of salmon blood is collected.
- A precise amount of ¹³C₆-lufenuron internal standard solution is added to the sample.
- Proteins are precipitated using a solvent like acetonitrile.
- The sample is vortexed and centrifuged to separate the supernatant.
- The supernatant is collected for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.
- Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
- Injection Volume: A small volume of the extracted sample (e.g., 5-10 µL).
- Mass Spectrometry:
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is common for lufenuron.
- Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify lufenuron and ¹³C₆-lufenuron. Specific precursor-to-product ion transitions are monitored for each compound.
3. Quantification:
- A calibration curve is prepared using standards containing known concentrations of lufenuron and a constant concentration of ¹³C₆-lufenuron.
- The ratio of the peak area of lufenuron to the peak area of ¹³C₆-lufenuron is plotted against the concentration of lufenuron.
- The concentration of lufenuron in the samples is calculated from the calibration curve based on the measured peak area ratio.
Method 2: Lufenuron Analysis without an Internal Standard (in Salmon Tissue)
This method was validated by the U.S. Food and Drug Administration (FDA) and demonstrates that with a robust extraction and cleanup procedure, accurate and precise results can be obtained without an internal standard[2].
1. Sample Preparation (QuEChERS-based):
- 2.00 g of homogenized salmon tissue is weighed into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Shake vigorously for 1 minute.
- Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
- The supernatant (acetonitrile layer) is collected for cleanup.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- An aliquot of the supernatant is transferred to a dSPE tube containing a sorbent mixture (e.g., PSA and C18).
- The tube is vortexed for 30 seconds.
- Centrifuge at high speed for 2 minutes.
- The cleaned extract is collected for analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: CSH C18 column.
- Mobile Phase: A gradient of water and methanol with ammonium formate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry:
- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.
- Detection: MRM of specific transitions for lufenuron.
4. Quantification:
- A calibration curve is prepared using solvent-based standards of lufenuron at various concentrations.
- The peak area of lufenuron in the samples is directly compared to the calibration curve to determine the concentration.
Signaling Pathways and Workflows
References
A Comparative Guide to Lufenuron Analysis: Isotopic vs. Non-Isotopic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of lufenuron is critical. This guide provides a detailed comparison of analytical methods for lufenuron, with and without the use of its isotopically labeled internal standard, Lufenuron-13C6. The inclusion of an isotopic internal standard is a key consideration in method development, impacting accuracy, precision, and robustness, particularly in complex matrices.
This comparison examines two distinct, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods: one employing an external standard calibration approach and the other utilizing an isotopic internal standard. While a direct head-to-head comparison within a single study is not available in the reviewed literature, this guide presents data from separate, well-documented validations to highlight the performance characteristics of each approach.
Method Performance: A Comparative Overview
The use of an isotopically labeled internal standard, such as this compound, is generally considered the gold standard in quantitative mass spectrometry. This is because it closely mimics the analyte's behavior throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and similar ionization behavior allow for the correction of variations in sample preparation and matrix effects, which can significantly impact the accuracy and precision of the results.
Methods relying on external standard calibration, while simpler and less expensive to implement, are more susceptible to these variations. However, with careful optimization and validation, external standard methods can still provide reliable results, as demonstrated in the FDA-validated method for lufenuron in fish tissue.
The following tables summarize the performance characteristics of two distinct methods for lufenuron analysis: one utilizing an external standard and the other an internal standard. It is important to note that these methods were validated for different matrices, which can influence performance.
Table 1: Performance Characteristics of Lufenuron Analysis without Internal Standard (External Standard Method) in Salmon and Trout Tissue [1]
| Performance Parameter | Result |
| Recovery | > 90% |
| Precision (CV) | < 10% |
| Limit of Detection (LOD) | 96 ng/g |
| Validated Calibration Range | 2.50–60.0 ng/mL (corresponding to 188–4,500 ng/g in sample) |
Table 2: Performance Characteristics of Lufenuron Analysis with this compound Internal Standard in Blood [2]
| Performance Parameter | Result |
| Limit of Quantitation (LOQ) | 10 ng/mL |
Note: Detailed recovery and precision data for the method with this compound were not available in the reviewed documents.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of lufenuron with and without an internal standard.
References
Performance characteristics of Lufenuron-13C6 in different mass spectrometers
Lufenuron-13C6 Performance in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is critical for accurate quantification of residues. This guide provides a comparative overview of the performance characteristics of Lufenuron analysis using its stable isotope-labeled internal standard, this compound, across different mass spectrometry platforms and methodologies.
Lufenuron, a benzoylurea pesticide, is widely used in agriculture and veterinary medicine.[1] Its detection and quantification in various matrices are essential for regulatory compliance and safety assessment. The use of a stable isotope-labeled internal standard like this compound is a key strategy to enhance the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in sample processing and instrument response.[2][3] This guide synthesizes available data to compare the performance of analytical methods employing Lufenuron and its isotopic analog.
Comparative Performance Data
The following table summarizes the performance characteristics of Lufenuron analysis in different studies, highlighting the methodologies and instruments used. While direct comparisons of this compound across different mass spectrometers are not explicitly detailed in the provided literature, the data offers insights into the performance of Lufenuron quantification, for which this compound serves as an ideal internal standard.
| Parameter | Method | Instrument | Matrix | Value | Reference |
| Limit of Detection (LOD) | GC-MS | --- | Wheat Flour | 5 ng/mL | [4] |
| LC-ESI-MS/MS | --- | Green Beans, Peas, Chili Peppers | 0.61 µg/kg | ||
| Limit of Quantification (LOQ) | GC-MS | --- | Wheat Flour | 50 ng/mL | [4] |
| LC-MS/MS | --- | Blood | 10 ng/mL | [5] | |
| QuEChERS and GC-MS/MS or LC-MS/MS | --- | Maize for livestock feed | 0.005 mg/kg | [6] | |
| Linearity (r²) | GC-MS | --- | Wheat Flour | 0.998 (50-1000 ng/mL) | [4] |
| Recovery | Modified QuEChERS and UPLC-MS/MS | --- | Cabbage and Soil | 87.8–104.8% | [4] |
| QuEChERS and GC-MS | --- | Wheat Flour | 98.23 ± 2.52% | [4] | |
| LC-MS/MS-APCI | Agilent 1200 HPLC with AB SCIEX 5500 QTrap | Salmon and Trout Tissue | >90% | ||
| Precision (%RSD or %CV) | Modified QuEChERS and UPLC-MS/MS | --- | Cabbage and Soil | 6.2–11.5% | [4] |
| LC-MS/MS-APCI | Agilent 1200 HPLC with AB SCIEX 5500 QTrap | Salmon and Trout Tissue | <10% | [7] |
Experimental Methodologies
The successful analysis of Lufenuron, often employing this compound as an internal standard, relies on robust experimental protocols. The following sections detail common sample preparation and analytical techniques.
Sample Preparation: QuEChERS Method
A widely adopted method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
Protocol:
-
Homogenization: A representative sample of the matrix (e.g., wheat flour, cabbage, salmon tissue) is homogenized. For solid samples, this may involve grinding with dry ice.[7]
-
Extraction: A subsample is weighed and placed in a centrifuge tube. Acetonitrile (often with 1% acetic acid) is added as the extraction solvent.[4]
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation. The tube is shaken vigorously.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the analytes) from the aqueous and solid matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., Primary Secondary Amine - PSA) to remove interfering matrix components.
-
Final Extract: The mixture is centrifuged, and the supernatant is collected for analysis.
Analytical Determination: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of Lufenuron.
Protocol:
-
Chromatographic Separation: The final extract is injected into an HPLC or UPLC system. A C18 column is commonly used for separation.[7] The mobile phase typically consists of a mixture of water (often with additives like formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile, run in a gradient elution mode.
-
Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been utilized. In some cases, APCI in negative ion mode was found to mitigate matrix effects observed with ESI.[7]
-
Mass Analysis: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Lufenuron and this compound are monitored.
-
Quantification: The concentration of Lufenuron is determined by comparing the peak area ratio of the analyte to its isotopically labeled internal standard (this compound) against a calibration curve.[2]
Concluding Remarks
The use of this compound as an internal standard is crucial for achieving high-quality quantitative results in the analysis of Lufenuron by mass spectrometry. Stable isotope-labeled standards are the gold standard for compensating for analytical variability, including matrix-induced signal suppression or enhancement, which is a common challenge in complex matrices like food and biological samples.[2][8]
The choice of sample preparation technique, such as the efficient and versatile QuEChERS method, and the optimization of LC-MS/MS parameters, including the selection of the appropriate ionization source (ESI vs. APCI), are critical for developing robust and sensitive analytical methods. The data presented in this guide, compiled from various studies, demonstrates that with appropriate method development and the use of this compound, low limits of detection and quantification, excellent linearity, and high accuracy and precision can be achieved across a range of mass spectrometric platforms. Researchers should consider the specific requirements of their matrix and analytical instrumentation to select and validate the most suitable method for their application.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. lcms.cz [lcms.cz]
- 3. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and application of a method for analysis of lufenuron in wheat flour by gas chromatography–mass spectrometry and confirmation of bio-efficacy against Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae) | CoLab [colab.ws]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. fda.gov [fda.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
A Researcher's Guide to Certified Reference Materials for Lufenuron Analysis: Ensuring Accuracy with Lufenuron-13C6
For researchers, scientists, and drug development professionals engaged in the analysis of the insecticide lufenuron, the selection of appropriate certified reference materials (CRMs) is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comparative overview of commercially available CRMs for lufenuron and the application of its stable isotope-labeled internal standard, Lufenuron-13C6, supported by experimental data and detailed protocols.
The use of high-purity, certified reference materials is fundamental for the precise quantification of lufenuron in various matrices, including environmental samples, agricultural products, and biological tissues.[1] CRMs are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, providing traceability and confidence in analytical measurements.[2] Several suppliers offer lufenuron CRMs, typically as a solid material or in solution, which can be used for instrument calibration, method validation, and quality control.
Comparison of Lufenuron Certified Reference Materials
The choice of a CRM often depends on the specific application, required concentration, and the analytical technique employed. Below is a summary of key characteristics of lufenuron CRMs available from prominent suppliers.
| Supplier | Product Name | Format | Purity | Isotopic Enrichment | Applications |
| HPC Standards | Lufenuron | Solution (100 µg/ml in Acetonitrile) or Solid | High Purity | N/A | Residue analysis in food and environmental testing.[1] |
| Sigma-Aldrich (TraceCERT®) | Lufenuron certified reference material | Solid | ≥98% | N/A | Calibrant for chromatography and other analytical techniques. |
| LGC Standards | Lufenuron | Solid | ISO 17034 | N/A | Pesticide & Metabolite Reference Material.[3] |
| Shimadzu | [13C6]-Lufenuron | Solid | Min. 98.00% | Min. 99% 13C | Internal standard for LC-MS/MS analysis.[4] |
| Acanthus Research | This compound | Solid | High Purity | N/A | Stable Isotope Labeled Reference Standard.[5] |
The Role of this compound as an Internal Standard
For highly sensitive and selective analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for accurate quantification. This compound, with a minimum isotopic enrichment of 99% 13C, serves as an ideal internal standard for lufenuron analysis.[4] It exhibits similar chemical and physical properties to the unlabeled lufenuron, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects during analysis. A validated LC-MS/MS method for quantifying lufenuron in blood samples utilized 13C6-lufenuron as an internal standard with a limit of quantitation (LOQ) of 10 ng/mL.[6]
Experimental Data and Performance Comparison
The performance of analytical methods for lufenuron is highly dependent on the chosen methodology, including sample preparation and the analytical instrumentation. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including lufenuron, in various matrices.[7][8][9]
Below is a table summarizing typical performance data from validated analytical methods for lufenuron, showcasing the effectiveness of different approaches.
| Analytical Method | Matrix | Sample Preparation | Linearity (R²) | Recovery (%) | LOQ/LOD |
| LC-MS/MS | Salmon and Trout Tissue | Modified LIB 44631 with QuEChERS cleanup | Not specified | >90 | MDL: 96 ng/g |
| HPLC-UV | Napa Cabbage | QuEChERS | >0.97 | 97-116 (intraday), 101-112 (interday) | ≤1 mg/kg (LOQ), ≤0.05 mg/kg (LOD) |
| GC-MS | Wheat Flour | Solid-liquid extraction with ethyl acetate and cleanup | 0.998 | 98.23 ± 2.52 | 50 ng/mL (LOQ), 5 ng/mL (LOD) |
| RP-HPLC | Bulk and Tablet Dosage Forms | Not specified | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
Sample Preparation using QuEChERS for Cabbage
This protocol is adapted from a method for quantifying lufenuron in Napa cabbage.[7]
-
Weigh 10 g of homogenized cabbage sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl, shake for 1 minute, and centrifuge at 4,000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a microcentrifuge tube containing 150 mg of anhydrous MgSO4 and 25 mg of primary secondary amine (PSA) sorbent for dispersive solid-phase extraction (d-SPE) cleanup.[8]
-
Vortex for 30 seconds and centrifuge at high speed for 1 minute.
-
The supernatant is then ready for analysis by HPLC-UV or LC-MS/MS.
LC-MS/MS Analysis of Lufenuron in Salmon Tissue
The following is a generalized protocol based on a validated FDA method.[10]
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for lufenuron are monitored for quantification and confirmation.
-
Internal Standard: this compound is added to the sample prior to extraction to compensate for matrix effects and procedural losses.
-
Calibration: A calibration curve is constructed using certified reference material solutions of lufenuron. The validated calibration range for lufenuron was 2.50–60.0 ng/mL, corresponding to 188 ng/g – 4,500 ng/g in the sample.[10]
Logical Workflow for Lufenuron Analysis
The following diagram illustrates a typical workflow for the analysis of lufenuron in a given sample matrix, from sample receipt to final data analysis, incorporating the use of certified reference materials and an internal standard.
Caption: Workflow for Lufenuron Analysis.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Lufenuron Related Compound G Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 3. Lufenuron | CAS 103055-07-8 | LGC Standards [lgcstandards.com]
- 4. [13C6]-Lufenuron | 103055-07-8 unlabeled | Stable labeled standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and application of a method for analysis of lufenuron in wheat flour by gas chromatography–mass spectrometry and confirmation of bio-efficacy against Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae) | CoLab [colab.ws]
- 10. fda.gov [fda.gov]
Navigating Lufenuron Analysis: A Guide to Proficiency Testing and Method Comparison Utilizing Lufenuron-13C6
For researchers, scientists, and drug development professionals engaged in the analysis of the insect growth regulator lufenuron, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive overview of proficiency testing (PT) schemes relevant to lufenuron analysis and presents a comparative summary of analytical method performance. A detailed experimental protocol for a robust analytical method employing a stable isotope-labeled internal standard, Lufenuron-13C6, is also provided to support laboratory method development and validation.
Proficiency testing is a critical component of a laboratory's quality assurance system, providing an external and objective evaluation of performance.[1][2] For pesticide residue analysis, including lufenuron, major international providers such as Fapas and the European Union Reference Laboratories (EURLs) organize PT schemes.[3][4] These schemes typically involve the distribution of a test material (e.g., a food matrix) with a known, or consensus, concentration of the analyte to participating laboratories. The laboratories analyze the material using their routine methods and report their results to the provider. The provider then statistically evaluates the data, often using z-scores, to assess the performance of each laboratory against the consensus value.[5] While specific PT schemes exclusively for lufenuron are uncommon, it is a frequent target analyte in broader multi-residue pesticide PT schemes for various food and environmental matrices.
Comparison of Analytical Method Performance for Lufenuron
The selection of an appropriate analytical method is crucial for obtaining accurate and precise measurements of lufenuron residues. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for quantitative accuracy, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
The following table summarizes the performance of various analytical methods for the determination of lufenuron in different food matrices, providing a valuable resource for method selection and comparison.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Salmon and Trout | LC-MS/MS | 96 ng/g (MDL) | - | >90 | <10 | [6] |
| Green Beans, Peas, Chili Peppers | LC-ESI-MS/MS | 0.61 µg/kg | - | - | - | [4] |
| Wheat Flour | GC-MS | 5 ng/mL | 50 ng/mL | 98.23 | 2.52 | [7] |
| Tomato | QuEChERS-HPLC | - | 0.03 mg/kg | - | - | [8] |
| Cabbage | QuEChERS-LC-MS/MS | - | - | 88-110 | <12.4 | [3] |
| Kumquats | QuEChERS-HPLC-MS/MS | - | - | 82.3-102.8 | 1.1-9.4 | [9] |
| Pepper | QuEChERS-LC-MS/MS | - | - | 77-97 | 13 | [10] |
| Orange and Tangerine | QuEChERS-HPLC/GC | - | - | 91-103 | - | [11] |
MDL: Method Detection Limit
Experimental Protocol: Lufenuron Analysis using QuEChERS and LC-MS/MS with this compound Internal Standard
This protocol describes a general procedure for the analysis of lufenuron in a fruit or vegetable matrix. Method validation and optimization are essential for each specific matrix.
1. Reagents and Materials
-
Lufenuron analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Deionized water
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
2. Standard Preparation
-
Prepare a stock solution of lufenuron in acetonitrile (e.g., 100 µg/mL).
-
Prepare a stock solution of this compound in acetonitrile (e.g., 100 µg/mL).
-
Prepare working standard solutions of lufenuron by serial dilution of the stock solution.
-
Prepare an internal standard spiking solution of this compound (e.g., 1 µg/mL).
3. Sample Preparation (QuEChERS)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is the final extract for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with water (containing a suitable modifier like formic acid or ammonium formate) and acetonitrile or methanol.
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for lufenuron.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both lufenuron and this compound for confirmation and quantification.
5. Quantification
-
Create a calibration curve by plotting the peak area ratio of lufenuron to this compound against the concentration of the lufenuron calibration standards.
-
Quantify the lufenuron concentration in the samples using the calibration curve.
Visualizing the Workflow
To better illustrate the processes discussed, the following diagrams outline the logical flow of a proficiency testing scheme and the experimental workflow for lufenuron analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Development and application of a method for analysis of lufenuron in wheat flour by gas chromatography-mass spectrometry and confirmation of bio-efficacy against Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Residue and dissipation dynamics of lufenuron in tomato fruit using QuEChERS methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jpd.journals.ekb.eg [jpd.journals.ekb.eg]
The Indispensable Role of Internal Standards in Lufenuron Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the benzoylphenylurea insecticide, lufenuron, the use of an appropriate internal standard is paramount to achieving accurate and reliable data. This guide provides a comprehensive comparison of the use of the stable isotope-labeled internal standard, Lufenuron-13C6, against other methodologies, supported by experimental data and regulatory perspectives.
The inclusion of an internal standard (IS) in an analytical method is a critical practice to compensate for the variability inherent in sample preparation and analysis. An ideal IS mimics the physicochemical properties of the analyte, co-eluting and responding similarly to instrumental variations and matrix effects. For lufenuron analysis, the stable isotope-labeled (SIL) compound, this compound, is widely regarded as the gold standard.
The Gold Standard: this compound
Regulatory bodies and scientific consensus favor the use of stable isotope-labeled internal standards. The primary advantage of a SIL IS like this compound is its near-identical chemical structure and chromatographic behavior to the native lufenuron. This ensures that it experiences the same extraction efficiencies, ionization suppression or enhancement in mass spectrometry, and other potential sources of error as the analyte of interest. The mass difference allows for their distinct detection by a mass spectrometer, enabling accurate quantification through the ratio of the analyte signal to the IS signal.
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lufenuron in salmon blood utilizes this compound as the internal standard, highlighting its acceptance and application in regulated bioanalysis.
Challenges and Alternative Approaches: A Case Study
While this compound represents the ideal internal standard, its application is not without challenges, primarily related to matrix effects in complex biological samples. A study by the U.S. Food and Drug Administration (FDA) on the determination of lufenuron residues in salmon and trout tissue provides valuable insights into these challenges.
Initially, the method development utilized an internal standard with electrospray ionization (ESI). However, significant matrix effects were observed, leading to a 60% increase in the calculated lufenuron concentration. This ion enhancement, caused by co-eluting matrix components, compromised the accuracy of the results. Consequently, the FDA laboratory opted to modify the method by eliminating the internal standard and switching the ionization source to atmospheric pressure chemical ionization (APCI), which is often less susceptible to matrix effects than ESI.
This case underscores a critical consideration: the choice of internal standard and ionization technique must be carefully optimized for the specific matrix being analyzed. While a SIL IS is the preferred choice, its effectiveness can be negated by severe matrix effects.
Performance Data: A Comparative Overview
The following tables summarize the performance of a validated LC-MS/MS method for lufenuron analysis in salmon tissue, as detailed in an FDA laboratory information bulletin. This particular method, due to the aforementioned matrix effects with ESI, was ultimately validated without an internal standard using an APCI source. However, the data provides a benchmark for the expected performance of a robust analytical method for lufenuron.
Table 1: Method Validation Results for Lufenuron in Salmon Tissue (without Internal Standard) [1]
| Parameter | Result |
| Limit of Detection (LOD) | 0.12 ng/g |
| Limit of Quantitation (LOQ) | 0.40 ng/g |
| Calibration Range | 188 ng/g - 4,500 ng/g |
| Accuracy (Recovery) | >90% |
| Precision (%CV) | <10% |
Table 2: Recovery of Lufenuron from Fortified Salmon Tissue at Different Concentrations (n=5) [1]
| Fortification Level | Mean Recovery (%) | % RSD |
| 650 ng/g (0.5X) | 95.2 | 4.8 |
| 1300 ng/g (1X) | 98.7 | 3.2 |
| 2600 ng/g (2X) | 92.5 | 6.1 |
These results demonstrate that with careful method optimization, including the choice of ionization source, it is possible to achieve acceptable accuracy and precision even without an internal standard. However, the use of a SIL IS like this compound is generally recommended to provide an additional layer of robustness and to correct for unforeseen sample-to-sample variations.
Experimental Protocols
FDA Method for the Determination of Lufenuron in Salmon and Trout Tissue (without Internal Standard)[1]
This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis with an APCI source.
1. Sample Preparation (QuEChERS Extraction):
-
Weigh 2.00 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 1.50 g of sodium chloride and 4.00 g of anhydrous magnesium sulfate.
-
Vortex for 20 seconds.
-
Centrifuge at 6000 rpm for 5 minutes at 5°C.
-
Transfer 1.00 mL of the supernatant (acetonitrile layer) to a 15 mL polypropylene tube.
-
Dilute to a final volume of 10.0 mL with acetonitrile.
-
Vortex and filter the extract through a PTFE syringe filter.
2. LC-MS/MS Analysis:
-
Instrument: LC-MS/MS system with an APCI source operating in negative ion mode.
-
Column: CSH C18 column.
-
Mobile Phase: Gradient elution with appropriate solvents (e.g., water and methanol with modifiers).
-
MRM Transitions: Monitor the appropriate precursor and product ions for lufenuron.
-
Quantification: Based on a solvent-based calibration curve.
Conceptual Protocol for Lufenuron Analysis using this compound Internal Standard
This protocol is a generalized representation based on best practices for using SIL internal standards.
1. Sample Preparation:
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Add a known and constant amount of this compound internal standard solution to all samples, calibration standards, and quality controls.
-
Proceed with an appropriate extraction method, such as QuEChERS.
-
Perform any necessary clean-up steps.
-
Prepare the final extract for injection.
2. LC-MS/MS Analysis:
-
Instrument: LC-MS/MS system with an appropriate ionization source (ESI or APCI, to be optimized).
-
Column: A suitable reversed-phase column.
-
MRM Transitions: Monitor specific precursor and product ions for both lufenuron and this compound.
-
Quantification: Calculate the ratio of the peak area of lufenuron to the peak area of this compound. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.
Caption: Experimental workflow for lufenuron analysis using an internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the recommended best practice for the accurate and precise quantification of lufenuron in various matrices. It provides a robust means of correcting for analytical variability. However, analysts must be vigilant for the potential of significant matrix effects that can compromise the performance of any internal standard. In such cases, optimization of the chromatographic and mass spectrometric conditions, including the choice of ionization source, is crucial. As demonstrated by the FDA's work, a well-validated method, even without an internal standard, can provide reliable data, but the inclusion of a suitable internal standard remains the most dependable approach for ensuring data integrity in complex analytical challenges.
References
Safety Operating Guide
Navigating the Disposal of Lufenuron-13C6: A Guide for Laboratory Professionals
Researchers and scientists handling Lufenuron-13C6 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this isotopically labeled compound, emphasizing safety protocols and regulatory compliance.
Lufenuron, the parent compound of this compound, is recognized as an environmental hazard due to its high toxicity to aquatic life with long-lasting effects.[1][2] Consequently, proper disposal is critical to prevent contamination of water systems. Additionally, Lufenuron may cause an allergic skin reaction, necessitating careful handling to minimize exposure.[1][2]
Since this compound is a stable isotope-labeled compound, its disposal shares similarities with that of general chemical waste.[] Unlike radioactive isotopes, stable isotopes do not pose a radiological threat, simplifying the disposal process.[] However, it is crucial to properly identify the waste to ensure it is handled correctly.
Hazard Profile of Lufenuron
The following table summarizes the key hazard information for Lufenuron. This data is essential for understanding the risks associated with its handling and disposal.
| Hazard Classification | Description |
| Skin Sensitization | Category 1: May cause an allergic skin reaction.[1] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol for this compound
Follow these procedures to ensure the safe and compliant disposal of this compound waste:
-
Personal Protective Equipment (PPE): Before handling this compound, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with general laboratory trash.
-
Collect all solid waste, including contaminated consumables (e.g., pipette tips, vials, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "this compound."
-
Indicate the composition of the waste, including any solvents or other chemicals present. It is important to declare that the waste contains a stable isotope-labeled substance.[]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary containment is recommended for liquid waste containers to prevent spills.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not attempt to dispose of this compound waste down the drain or in regular trash.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal is handled in a safe, compliant, and environmentally responsible manner.
References
Essential Safety and Logistical Information for Handling Lufenuron-13C6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Lufenuron-13C6, a compound that may be handled in powdered form. The following procedural guidance is designed to directly answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.
Hazard Identification and Personal Protective Equipment
Hazard Classifications:
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Skin Sensitization | 1 | GHS07 | Warning | H317: May cause an allergic skin reaction.[1][3] |
| Hazardous to the aquatic environment, Acute Hazard | 1 | GHS09 | Warning | H400: Very toxic to aquatic life.[1] |
| Hazardous to the aquatic environment, Chronic Hazard | 1 | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects.[1][3] |
| Acute toxicity, Inhalation | 2 | GHS06 | Danger | H330: Fatal if inhaled.[3] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for holes before use.[4] |
| Eye and Face Protection | Safety Glasses/Goggles | Wear safety glasses with side shields or chemical splash goggles.[5][6] |
| Respiratory Protection | Respirator | An N95 respirator or a higher level of respiratory protection may be necessary, especially when handling the powder outside of a fume hood.[6] |
| Body Protection | Lab Coat/Coveralls | A lab coat or chemical-resistant coveralls should be worn to protect the skin.[5][6] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial to minimize exposure and prevent contamination.
Step-by-Step Handling Procedure:
-
Preparation:
-
Weighing and Aliquoting:
-
When weighing the powdered compound, do so within a fume hood or a balance enclosure to prevent dust dispersion.
-
Use appropriate tools (e.g., spatulas) for handling the powder.
-
Close the container tightly immediately after use.[11]
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
Ensure the container is properly labeled with the chemical name, concentration, date, and any relevant hazard warnings.[8]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[8][11]
-
Clean all equipment and the work area to remove any residual contamination.
-
Remove and properly store or dispose of PPE. Contaminated disposable gloves should be discarded as chemical waste. Reusable PPE should be cleaned according to manufacturer's instructions.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination, given its high toxicity to aquatic life.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container.
-
Liquid waste (solutions containing this compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Disposal:
-
Waste Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves sealing and labeling the waste container and scheduling a pickup with the environmental health and safety department.[8]
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations in the handling and disposal workflow for this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. adama.com [adama.com]
- 3. aksci.com [aksci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. safetytrainings.net [safetytrainings.net]
- 6. youtube.com [youtube.com]
- 7. osha.gov [osha.gov]
- 8. entomology.k-state.edu [entomology.k-state.edu]
- 9. shsu.edu [shsu.edu]
- 10. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 11. lhyn-oss.oss-cn-beijing.aliyuncs.com [lhyn-oss.oss-cn-beijing.aliyuncs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
